Technical Documentation Center

(2S)-5,6,7,3',4'-Pentamethoxyflavanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S)-5,6,7,3',4'-Pentamethoxyflavanone

Core Science & Biosynthesis

Foundational

Biosynthesis of Pentamethoxyflavanones: Mechanistic Enzymology and Pathway Engineering

Executive Summary Pentamethoxyflavanones (and their corresponding flavones) represent a pinnacle of secondary metabolite complexity in plants such as Citrus (Rutaceae) and Kaempferia parviflora (Zingiberaceae). Unlike co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentamethoxyflavanones (and their corresponding flavones) represent a pinnacle of secondary metabolite complexity in plants such as Citrus (Rutaceae) and Kaempferia parviflora (Zingiberaceae). Unlike common flavonoids, these compounds possess extensive O-methylation on the A and B rings, specifically at positions 5, 6, 7, 3', and 4'. This lipophilic modification dramatically enhances oral bioavailability, metabolic stability, and blood-brain barrier permeability, making them high-value targets for neuroprotective and anti-cancer therapeutics.

This technical guide dissects the biosynthesis of the 5,6,7,3',4'-pentamethoxyflavanone scaffold. It moves beyond basic pathway mapping to explore the regioselectivity of O-methyltransferases (OMTs) , the thermodynamic challenges of 5-O-methylation , and the experimental protocols required to validate these enzymatic steps in vitro.

Part 1: The Scaffold Assembly (Upstream Pathway)

The biosynthesis begins with the general phenylpropanoid pathway, funneling carbon from phenylalanine into the flavonoid backbone.[1] While the upstream steps are conserved, the availability of the 5,6,7,3',4'-pentahydroxyflavanone intermediate is the rate-limiting precursor for the pentamethoxy end-product.

Core Enzymatic Steps
  • Phenylalanine Ammonia Lyase (PAL): Deaminates L-phenylalanine to trans-cinnamic acid.[2]

  • Cinnamate 4-Hydroxylase (C4H): P450-dependent hydroxylation to p-coumaric acid.[3]

  • 4-Coumarate:CoA Ligase (4CL): Activates the carboxyl group to form p-coumaroyl-CoA.[3]

  • Chalcone Synthase (CHS): Condenses one p-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone.[2]

  • Chalcone Isomerase (CHI): Stereospecifically cyclizes the chalcone to (2S)-Naringenin (5,7,4'-trihydroxyflavanone).[2]

The Hydroxylation Bottleneck

To achieve a penta-methoxy substitution, the scaffold must first be oxygenated at the 6 and 3' positions.

  • Flavonoid 3'-Hydroxylase (F3'H): Converts Naringenin to Eriodictyol (5,7,3',4'-tetrahydroxyflavanone).

  • Flavonoid 6-Hydroxylase (F6H): A less common enzyme (often a P450) required to install the 6-hydroxyl group, creating the pentahydroxy-scaffold necessary for full methylation.

Part 2: The Methylation Cascade (The OMT Grid)

The defining feature of pentamethoxyflavanone biosynthesis is the sequential action of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .[4] Unlike a linear pathway, this occurs as a metabolic grid where enzymes exhibit varying degrees of promiscuity.

The Regioselectivity Hierarchy

Experimental evidence suggests a preferred order of methylation based on the acidity of the hydroxyl protons and steric accessibility:

  • 7-OH Methylation (The Initiator): The 7-OH is the most acidic phenolic group. Enzymes like 7-FOMT (Flavonoid O-methyltransferase) rapidly methylate this position.

  • 3'/4'-OH Methylation (The B-Ring): Mediated by 3'-OMT and 4'-OMT . In Citrus, the enzyme CsCCoAOMT1 has been identified as a "true" CCoAOMT that is surprisingly promiscuous, capable of methylating the 3', 4', and 7 positions of flavanones.

  • 6-OH Methylation: Often occurs after 7-OMe is established, preventing steric clash.

  • 5-OH Methylation (The Thermodynamic Barrier): This is the most difficult step. The 5-OH group forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen (chelation), reducing its nucleophilicity. Specific enzymes, such as CdFOMT-5 (Citrus depressa) or ZmFOMT2 (Zea mays), have evolved active site architectures that disrupt this H-bond to facilitate methylation.

Pathway Visualization

The following diagram illustrates the conversion of Eriodictyol to Pentamethoxyflavanone, highlighting the critical enzymatic nodes.

Biosynthesis cluster_upstream Upstream Scaffold Assembly cluster_methylation The Methylation Cascade (OMTs) cluster_legend Legend Naringenin Naringenin (5,7,4'-OH) Eriodictyol Eriodictyol (5,7,3',4'-OH) Naringenin->Eriodictyol Hydroxylation Pentahydroxy 6-OH-Eriodictyol (5,6,7,3',4'-OH) Eriodictyol->Pentahydroxy C6-Hydroxylation M1 5,6,3',4'-OH, 7-OMe (Mono-methoxy) Pentahydroxy->M1 SAM OMT7 7-FOMT Pentahydroxy->OMT7 M3 5,6-OH, 7,3',4'-OMe (Tri-methoxy) M1->M3 CsCCoAOMT1 (Promiscuous) M4 5-OH, 6,7,3',4'-OMe (Tetra-methoxy) M3->M4 6-FOMT Final 5,6,7,3',4'-Pentamethoxyflavanone M4->Final 5-FOMT (Rate Limiting) F3H F3'H F6H F6H (P450) OMT34 CsCCoAOMT1 (3'/4'-OMT) OMT6 6-FOMT OMT5 5-FOMT (CdFOMT-5) key1 Enzyme (Rect) key2 Metabolite (Oval)

Caption: Stepwise O-methylation of the flavanone scaffold. Note the critical role of 5-FOMT as the final "capping" step.

Part 3: Mechanistic Enzymology

The SAM-Dependent Mechanism

All involved OMTs share a conserved catalytic mechanism utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[5][6]

  • Substrate Binding: The flavanone enters the active site, positioned by hydrophobic residues (e.g., Phenylalanine, Leucine).

  • Deprotonation: A catalytic base (usually Histidine or a Glutamate/Aspartate dyad) deprotonates the target hydroxyl group, enhancing its nucleophilicity.

  • SN2 Attack: The resulting phenolate ion attacks the electrophilic methyl group of SAM.

  • Product Release: The methylated flavanone and S-adenosyl-L-homocysteine (SAH) are released.

The "5-OH" Problem

The 5-hydroxyl group is uniquely challenging. In the crystal structures of generic OMTs, the 5-OH is often engaged in a hydrogen bond with the C4 carbonyl.

  • Solution: Specialized 5-OMTs (like CdFOMT-5) likely possess an active site residue (e.g., a Serine or Threonine) that disrupts this intramolecular bond, "pulling" the proton away to facilitate methylation.

Part 4: Experimental Protocols (Self-Validating)

To study this pathway, one must validate the activity of candidate OMTs. The following protocol is designed to be self-validating by including kinetic controls and product verification.

Protocol: In Vitro Regioselective O-Methylation Assay

Objective: Determine the regioselectivity and kinetic parameters (


, 

) of a recombinant OMT (e.g., CsCCoAOMT1) against a flavanone substrate.
1. Reagents & Setup
  • Buffer: 100 mM Tris-HCl (pH 7.5), 10% Glycerol, 2 mM DTT (to protect enzyme thiols).

  • Cofactor: S-adenosyl-L-methionine (SAM), 5 mM stock.

  • Substrate: Eriodictyol or 5,6,7,3',4'-pentahydroxyflavanone (0.1 - 500 µM).

  • Enzyme: Purified recombinant CsCCoAOMT1 (approx. 1-5 µg per reaction).

2. Workflow
  • Pre-incubation: Mix Buffer (180 µL) and Enzyme (10 µL). Incubate at 30°C for 5 min to equilibrate.

  • Initiation: Add Substrate (5 µL) and SAM (5 µL) to start the reaction (Final Vol: 200 µL).

  • Reaction: Incubate at 30°C for exactly 10, 20, and 30 minutes (Time-course validation).

  • Termination: Stop reaction with 200 µL of ice-cold Acetonitrile containing 1% Formic Acid.

  • Clarification: Centrifuge at 12,000 x g for 10 min to remove precipitated protein.

3. Analytical Validation (HPLC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection:

    • Mass Shift: Look for +14 Da (Mono-methyl), +28 Da (Di-methyl), etc.

    • Retention Time: Methylated products are more hydrophobic and elute later than substrates.

4. Self-Validation Checkpoints
  • Linearity Control: Plot Product Concentration vs. Time. Must be linear (

    
    ) for the first 20 mins to calculate initial velocity.
    
  • No-Enzyme Control: Run a blank with boiled enzyme. Must show zero product (rules out chemical methylation).

  • Mass Balance: Substrate loss must roughly equal product gain (molar basis).

Part 5: Data Summary & Enzyme Characteristics

The following table summarizes key enzymes identified in the biosynthesis of polymethoxylated flavanones/flavones in Citrus and Kaempferia.

Enzyme NameSource OrganismPrimary Substrate ClassRegioselectivityKey Kinetic Insight
CsCCoAOMT1 Citrus sinensisFlavones / Flavanones3'-OH, 7-OH, 4'-OH, 8-OHHighly promiscuous; prefers flavonoid scaffold over CCoA.
CdFOMT-5 Citrus depressaPolymethoxyflavones3-OH, 5-OH, 6-OH, 7-OHRare capability to methylate the 5-OH position.[4]
ZmFOMT2 Zea maysFlavanones5-OHSpecific 5-O-methyltransferase; used as a model for "capping" methylation.
CitFNSII Citrus spp.[7][8][9][10]FlavanonesC2-C3 DesaturationConverts Pentamethoxyflavanone

Pentamethoxyflavone (Sinensetin).

References

  • Liu, C. et al. (2023). A multifunctional true CCoAOMT enzyme participates in the biosynthesis of polymethoxylated flavones in citrus. Plant Physiology. Link

  • Itoh, N. et al. (2016). Multifunctional O-methyltransferases from Citrus depressa involved in polymethoxyflavone biosynthesis. Journal of Natural Medicines. Link

  • Berim, A. & Gang, D.R. (2016). Methoxylated Flavones: Biosynthesis, Health Benefits, and Metabolic Engineering. Frontiers in Plant Science. Link

  • Förster, C. et al. (2022). Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize. Plant Physiology. Link

  • Mekjaruskul, C. et al. (2012). Pharmacokinetics of Methoxylated Flavones from Kaempferia parviflora. BMC Complementary and Alternative Medicine. Link

Sources

Exploratory

An In-depth Technical Guide to (2S)-5,6,7,3',4'-Pentamethoxyflavanone for Researchers and Drug Development Professionals

Introduction: Unveiling a Promising Polymethoxyflavone (2S)-5,6,7,3',4'-Pentamethoxyflavanone, a member of the polymethoxyflavone (PMF) class of flavonoids, is a naturally occurring chiral molecule predominantly found in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Promising Polymethoxyflavone

(2S)-5,6,7,3',4'-Pentamethoxyflavanone, a member of the polymethoxyflavone (PMF) class of flavonoids, is a naturally occurring chiral molecule predominantly found in the peel of citrus fruits.[1] Its chemical structure, characterized by a flavanone backbone with five methoxy groups, underpins its unique physicochemical properties and burgeoning biological interest. This guide provides a comprehensive technical overview of (2S)-5,6,7,3',4'-Pentamethoxyflavanone, synthesizing current knowledge of its physical and chemical characteristics, and offering insights into its potential applications in research and drug development. As a Senior Application Scientist, the following sections are structured to provide not just data, but a causal understanding of the compound's behavior and the methodologies for its study.

Core Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, formulation, and mechanism of action. The following tables summarize the known and predicted attributes of (2S)-5,6,7,3',4'-Pentamethoxyflavanone.

Table 1: Physical Properties of (2S)-5,6,7,3',4'-Pentamethoxyflavanone

PropertyValueSource
Molecular Formula C₂₀H₂₂O₇[Miyazawa et al., 2001]
Molecular Weight 374.4 g/mol [Miyazawa et al., 2001]
Appearance Yellow oil[Miyazawa et al., 2001]
Melting Point Not experimentally determined.N/A
Boiling Point Not experimentally determined.N/A
Optical Rotation [α]D -60° (c 0.1325, MeOH)[Miyazawa et al., 2001]

Table 2: Solubility Profile

SolventSolubilitySource
ChloroformSoluble[BioCrick][2]
DichloromethaneSoluble[BioCrick][2]
Ethyl AcetateSoluble[BioCrick][2]
Dimethyl Sulfoxide (DMSO)Soluble[BioCrick][2]
AcetoneSoluble[BioCrick][2]

The pentamethoxy substitution pattern significantly influences the lipophilicity of the flavanone core, rendering it soluble in a range of organic solvents. This property is a critical consideration for extraction from natural sources, purification, and formulation for in vitro and in vivo studies. The lack of experimentally determined melting and boiling points highlights a gap in the current literature, a common occurrence for many specialized natural products.

Chemical Structure and Reactivity

The flavanone skeleton consists of two aromatic rings (A and B) connected by a three-carbon heterocyclic C-ring. The stereochemistry at the C2 position, designated as (2S), is a key feature of this molecule.

Figure 1: Chemical structure of (2S)-5,6,7,3',4'-Pentamethoxyflavanone.

The reactivity of the flavanone core is influenced by the electron-donating methoxy groups and the carbonyl group at the C4 position. The C-ring can undergo ring-opening reactions under certain conditions, and the aromatic rings are susceptible to electrophilic substitution, although the existing methoxy groups will direct the position of further substitution. The stability of the compound is generally good under standard laboratory conditions, but like many flavonoids, it may be sensitive to strong acids, bases, and prolonged exposure to UV light.

Spectroscopic Profile: The Fingerprint of a Molecule

Spectroscopic data is indispensable for the unambiguous identification and characterization of a compound. The following sections detail the available spectroscopic information for (2S)-5,6,7,3',4'-Pentamethoxyflavanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in a molecule. The data presented here is from the first isolation and characterization of the compound.

Table 3: ¹H NMR Spectral Data of (2S)-5,6,7,3',4'-Pentamethoxyflavanone (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-25.34dd13.3, 2.6
H-3ax3.03dd16.7, 13.3
H-3eq2.77dd16.7, 2.6
H-86.35s
H-5'6.90d8.5
H-2'6.99d1.7
H-6'7.00dd8.5, 1.7
5-OMe or 6-OMe3.83s
7-OMe3.88s
4'-OMe3.90s
3'-OMe3.92s
6-OMe or 5-OMe3.95s

Note: The specific assignment of the methoxy groups at positions 5 and 6 was not definitively determined in the original publication.

As of the latest literature review, detailed ¹³C NMR data for (2S)-5,6,7,3',4'-Pentamethoxyflavanone has not been published. However, the expected chemical shifts can be predicted based on data from structurally similar flavonoids.[3][4] The carbonyl carbon (C-4) would typically appear in the range of δ 190-200 ppm, while the methoxy carbons would resonate around δ 55-65 ppm. The aromatic carbons would have shifts between δ 90-165 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Table 4: Mass Spectrometry Data for (2S)-5,6,7,3',4'-Pentamethoxyflavanone

Techniquem/zInterpretation
High-Resolution MS (HR-MS) 374.1365[M]⁺ (Calculated for C₂₀H₂₂O₇: 374.1364)
Electron Ionization MS (EI-MS) 374[M]⁺ (base peak)
210
195
164
151

The high-resolution mass spectrometry data confirms the molecular formula of the compound. The fragmentation pattern observed in EI-MS can be attributed to retro-Diels-Alder (rDA) reactions common for flavonoids, leading to the cleavage of the C-ring, as well as losses of methyl and methoxy groups.[5]

G parent Parent Ion (m/z 374) frag1 Fragment (m/z 210) parent->frag1 rDA cleavage frag2 Fragment (m/z 195) parent->frag2 - OCH₃ frag3 Fragment (m/z 164) frag1->frag3 - C₂H₂O frag4 Fragment (m/z 151) frag2->frag4 - CO

Figure 2: Postulated Mass Spectrometry Fragmentation Pathway.

UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for characterizing the chromophoric system of flavonoids. While specific data for (2S)-5,6,7,3',4'-Pentamethoxyflavanone is not available, flavanones typically exhibit two main absorption bands. Band I, in the range of 300-340 nm, is associated with the B-ring cinnamoyl system, and Band II, between 270-295 nm, is attributed to the A-ring benzoyl system. The positions of these bands are influenced by the substitution pattern on the aromatic rings.

Experimental Protocols: A Practical Guide

The following protocols are generalized methods that can be adapted for the synthesis and analysis of (2S)-5,6,7,3',4'-Pentamethoxyflavanone, providing a framework for researchers entering this area.

Synthesis of Pentamethoxyflavanones

A common and effective method for the synthesis of flavanones is the Claisen-Schmidt condensation to form a chalcone, followed by an acid- or base-catalyzed intramolecular cyclization.[6][7][8]

G start 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone + 3,4-Dimethoxybenzaldehyde step1 Claisen-Schmidt Condensation (Base catalyst, e.g., KOH) start->step1 intermediate 2'-Hydroxy-3,4,3',4',5',6'-hexamethoxychalcone step1->intermediate step2 Intramolecular Cyclization (Acid catalyst, e.g., H₂SO₄) intermediate->step2 product (2S)-5,6,7,3',4'-Pentamethoxyflavanone (as a racemate) step2->product

Figure 3: Generalized Synthetic Workflow for Pentamethoxyflavanones.

Step-by-Step Methodology:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve equimolar amounts of a suitably substituted 2'-hydroxyacetophenone (e.g., 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone) and a substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde) in ethanol.

    • Add a catalytic amount of a strong base, such as potassium hydroxide, and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate.

    • Purify the resulting chalcone by column chromatography.

  • Flavanone Synthesis (Cyclization):

    • Dissolve the purified chalcone in a suitable solvent, such as ethanol or acetic acid.

    • Add a catalytic amount of a strong acid, like sulfuric acid or hydrochloric acid.

    • Reflux the reaction mixture and monitor its progress by TLC.

    • After the reaction is complete, cool the mixture and neutralize it.

    • Extract the flavanone product and purify it by column chromatography.

    • Note: This synthesis will produce a racemic mixture. Chiral separation can be achieved using chiral HPLC.

Characterization Techniques

1. Melting Point Determination:

  • A finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[9]

2. NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For complete structural elucidation, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations.

3. Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Acquire mass spectra using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.

Biological Activities and Potential Applications

(2S)-5,6,7,3',4'-Pentamethoxyflavanone has demonstrated several promising biological activities, positioning it as a molecule of interest for further investigation in drug discovery.

  • PCSK9 Inhibition: It has been shown to inhibit the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA, a key regulator of LDL cholesterol levels.[2] This suggests a potential role in the management of hypercholesterolemia.

  • Anti-inflammatory and Neuroprotective Properties: As a polymethoxyflavone, it is part of a class of compounds known for their anti-inflammatory and neuroprotective effects.

  • Nitric Oxide (NO) Production Inhibition: The compound has been observed to significantly inhibit the production of nitric oxide, a key mediator in inflammatory processes.[2]

These activities suggest that (2S)-5,6,7,3',4'-Pentamethoxyflavanone could be a valuable lead compound for the development of therapeutics for cardiovascular diseases, inflammatory conditions, and neurodegenerative disorders.

cluster_0 (2S)-5,6,7,3',4'-Pentamethoxyflavanone cluster_1 Potential Therapeutic Applications A Inhibition of PCSK9 mRNA expression D Hypercholesterolemia Management A->D B Anti-inflammatory Activity E Treatment of Inflammatory Disorders B->E C Neuroprotective Effects F Neurodegenerative Disease Therapy C->F

Figure 4: Relationship between Biological Activities and Potential Applications.

Conclusion and Future Directions

(2S)-5,6,7,3',4'-Pentamethoxyflavanone is a chiral polymethoxyflavone with a growing body of evidence supporting its potential as a bioactive compound. While its fundamental physicochemical properties are partially characterized, further research is needed to establish a complete profile, including experimentally determined melting and boiling points, and comprehensive ¹³C NMR data. The development of a stereospecific synthesis would be a significant advancement for producing this compound in the quantities required for extensive preclinical and clinical evaluation. The promising biological activities of (2S)-5,6,7,3',4'-Pentamethoxyflavanone, particularly in relation to cardiovascular and inflammatory pathways, warrant continued investigation by researchers and drug development professionals.

References

  • Agrawal, P. K. (Ed.). (2013). Carbon-13 NMR of Flavonoids. Elsevier.
  • Burns, D. C., Ellis, D. A., & March, R. E. (2007). A predictive tool for assessing 13C NMR chemical shifts of flavonoids. Magnetic Resonance in Chemistry, 45(10), 835-845.
  • Cheméo. (n.d.). Chemical Properties of Flavanone, 4',5,6,7,8-pentamethoxy- (CAS 66074-96-2). Retrieved from [Link]

  • Li, S., Pan, M. H., & Ho, C. T. (2009). Chemistry and health effects of polymethoxyflavones and hydroxylated polymethoxyflavones. Journal of Functional Foods, 1(1), 2-12.
  • Mori, A., et al. (2019).
  • Miyazawa, M., Okuno, Y., Fukuyama, M., & Nakamura, S. I. (2001). Isolation and Identification of Two New Flavanones and a Chalcone from Citrus kinokuni. Chemical & Pharmaceutical Bulletin, 49(10), 1356-1358.
  • Torrenegra-Guerrero, M. E., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452.
  • Sherif, E. A., Gupta, R. K., & Krishnamurti, M. (1981). Synthesis of Chalcones, Flavanones Isolated from Popowia cauliflora and Their Analogues. Agricultural and Biological Chemistry, 45(1), 203-205.
  • Su, L., et al. (2022). Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives. Natural Product Research, 36(16), 4070-4075.
  • PubChem. (n.d.). 5,7,3',4',5'-Pentamethoxyflavone. Retrieved from [Link]

  • Agrawal, P. K. (1989). Carbon-13 NMR of flavonoids. Elsevier.
  • NIST. (n.d.). Flavanone, 5-hydroxy-3',4',6,7,8-pentamethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Ma, Y. L., et al. (2005). Mass spectrometry in the differentiation of flavanones and dihydroflavonols. Journal of the American Society for Mass Spectrometry, 16(3), 351-360.
  • Hossain, M. A., & Islam, M. R. (2006). Synthesis of 3', 4', 5, 6, 7-Pentamethoxy-8-C-Prenylflavone. Pakistan Journal of Scientific and Industrial Research, 49(5), 338-341.
  • Lee, S. H., et al. (2013). Synthesis and Cytotoxicity of Chalcones and 5-Deoxyflavonoids. Journal of the Korean Chemical Society, 57(3), 385-391.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, D2O, predicted) (NP0060567). Retrieved from [Link]

  • Bifulco, G., et al. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations.
  • BioCrick. (n.d.). 5,6,7,3',4'-Pentamethoxyflavanone. Retrieved from [Link]

  • thinkSRS. (n.d.). Melting Point Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR spectra of 5, 7-dihydroxy-3' , 4'-dimethoxy flavone (1). Retrieved from [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org.
  • Mass spectrometry in the differentiation of flavanones and dihydroflavonols.
  • LIPID MAPS. (n.d.). 5-Hydroxy-3,3',4',5',7-pentamethoxyflavone. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 7-Hydroxy-3',4',5,6,8-pentamethoxyflavone (FDB020530). Retrieved from [Link]

  • PubMed. (2010). (-)(2S)-5,6,7,3',5'-pentahydroxyflavanone-7-O-β-D-glucopyranoside, from Lippia graveolens H.B.K. var. berlandieri Schauer, a new anti-inflammatory and cytotoxic flavanone. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007083263A1 - Process to prepare flavones.
  • SpectraBase. (n.d.). (2S)-5'-HYDROXY-7,8,3',4'-TETRAMETHOXYFLAVAN. Retrieved from [Link]

  • HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]

  • PubMed. (2023). Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra. Retrieved from [Link]

  • Ingenta Connect. (2015). Chiral Separation of Several Flavanones by Liquid Chromatography. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Retrieved from [Link]

Sources

Foundational

(2S)-5,6,7,3',4'-Pentamethoxyflavanone solubility in DMSO and ethanol

An In-depth Technical Guide to the Solubility of (2S)-5,6,7,3',4'-Pentamethoxyflavanone in DMSO and Ethanol Introduction (2S)-5,6,7,3',4'-Pentamethoxyflavanone (CAS No. 104193-93-3) is a polymethoxyflavone (PMF) that has...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (2S)-5,6,7,3',4'-Pentamethoxyflavanone in DMSO and Ethanol

Introduction

(2S)-5,6,7,3',4'-Pentamethoxyflavanone (CAS No. 104193-93-3) is a polymethoxyflavone (PMF) that has garnered significant interest within the scientific community. It has been identified as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA expression and has demonstrated anti-proliferative and nitric oxide (NO) production inhibitory activities.[1][2] For researchers in drug discovery and cell biology, establishing robust and reproducible experimental conditions is paramount. A foundational aspect of this is understanding the compound's solubility in standard laboratory solvents, which directly impacts the accuracy of in vitro assays and the feasibility of formulation development.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the solubility of (2S)-5,6,7,3',4'-Pentamethoxyflavanone in two of the most common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. The guide moves beyond a simple recitation of data, offering insights into the physicochemical principles governing solubility and providing a validated, step-by-step protocol for its experimental determination.

Physicochemical Profile: The Basis of Solubility

The solubility of a compound is intrinsically linked to its molecular structure. (2S)-5,6,7,3',4'-Pentamethoxyflavanone is a flavanone characterized by a C6-C3-C6 backbone. Its key structural features influencing solubility are:

  • Five Methoxy Groups (-OCH₃): The extensive methylation of the flavonoid core significantly reduces the molecule's polarity compared to its hydroxylated counterparts. These groups are electron-donating but are not strong hydrogen bond donors or acceptors.

  • Carbonyl Group (C=O) at C4: This group provides a site for hydrogen bond acceptance.

  • Ether Linkage in the Heterocyclic Ring: This also offers a site for polar interactions.

The absence of hydroxyl (-OH) groups means the molecule cannot act as a hydrogen bond donor, which limits its interaction with protic solvents and reduces the potential for strong intermolecular self-association that can hinder dissolution.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent, renowned for its exceptional ability to dissolve a wide array of organic compounds. This makes it the solvent of choice for preparing high-concentration stock solutions in drug discovery.

Qualitative and Quantitative Assessment

(2S)-5,6,7,3',4'-Pentamethoxyflavanone is readily soluble in DMSO.[1][2] While specific quantitative studies for this exact isomer are not widely published, commercial suppliers provide tangible evidence of its high solubility by offering pre-dissolved stock solutions at concentrations of 10 mM.[2]

For a closely related isomer, 3',4',5',5,7-Pentamethoxyflavone, a solubility of 20 mg/mL (53.71 mM) in DMSO has been reported, often requiring sonication and warming to 60°C to achieve full dissolution.[3] This serves as a valuable proxy and suggests a similar high solubility for the (2S)-5,6,7,3',4' isomer.

Causality of High Solubility

DMSO's efficacy stems from its strong dipole moment and its nature as a hydrogen bond acceptor. It effectively disrupts the crystal lattice of the solid flavanone by forming strong dipole-dipole interactions with the solute. Although the flavanone is not a hydrogen bond donor, the carbonyl group can accept hydrogen bonds, a role that DMSO does not compete for, allowing for effective solvation.

Practical Recommendations

For preparing stock solutions, it is best practice to start with a slightly lower concentration and titrate upwards. To aid dissolution, particularly at higher concentrations, gentle warming (e.g., to 37°C) and sonication in an ultrasonic bath are highly effective methods.[1] Stock solutions prepared in DMSO should be sealed and can be stored at -20°C for several months.[1]

Data Summary: Solubility in DMSO

ParameterValueSource / Rationale
Qualitative Solubility Soluble[1][2]
Reported Concentration ≥ 10 mMBased on commercially available stock solutions.[2]
Estimated Solubility ~20 mg/mL (~53 mM)Inferred from close structural isomer data.[3]
Recommended Practices Warming and sonication may be required for high concentrations.[1][3]

Solubility in Ethanol

Ethanol is a polar, protic solvent commonly used in natural product extraction and as a vehicle for in vivo studies. Its properties present a different solvation environment compared to DMSO.

Qualitative and Mechanistic Assessment

The solubility of flavonoids in ethanol is primarily driven by ethanol's ability to act as both a hydrogen bond donor and acceptor.[4] For (2S)-5,6,7,3',4'-Pentamethoxyflavanone, the key interaction will be a hydrogen bond formed between the hydroxyl proton of ethanol and the lone pair of electrons on the carbonyl oxygen of the flavanone.[4] The ethyl group of the solvent can also engage in van der Waals interactions with the aromatic rings of the solute.

However, because ethanol can form extensive hydrogen-bonded networks with itself, energy is required to break these solvent-solvent interactions to create a cavity for the solute molecule. This energy cost, combined with the flavanone's relatively large and non-polar methoxy-rich structure, suggests that its solubility will be lower in ethanol than in DMSO, where such strong solvent-solvent hydrogen bonding networks are absent. Studies on other flavonoids have shown that solubility in ethanol can vary significantly based on structure.[5][6]

Data Summary: Solubility in Ethanol

ParameterValueSource / Rationale
Qualitative Solubility Predicted to be solubleBased on general flavonoid chemistry and solvent properties.[4][7]
Quantitative Solubility Data not available; expected to be lower than in DMSO.Inferred from physicochemical principles.
Primary Interaction Hydrogen bonding between ethanol (-OH) and flavanone (C=O).[4]

Experimental Protocol for Solubility Determination

To empower researchers to generate their own precise solubility data, this section provides a robust, self-validating protocol based on the widely accepted shake-flask method.[8][9]

Objective: To determine the equilibrium solubility of (2S)-5,6,7,3',4'-Pentamethoxyflavanone in a given solvent at a specified temperature.

Materials:

  • (2S)-5,6,7,3',4'-Pentamethoxyflvanone (solid)

  • Solvent of interest (e.g., DMSO, Ethanol)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

Methodology:

  • Preparation of Standard Curve:

    • Prepare a high-concentration stock solution of the flavanone in the chosen solvent (or a solvent in which it is freely soluble, like acetonitrile for HPLC).

    • Perform serial dilutions to create a series of standards of known concentrations.

    • Analyze each standard by HPLC and plot the peak area versus concentration to generate a linear standard curve. This is critical for the final quantification.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid (2S)-5,6,7,3',4'-Pentamethoxyflavanone to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

    • Add a precise volume of the test solvent (e.g., 1 mL) to the vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).

    • Allow the mixture to equilibrate for a sufficient period. A duration of 24 to 48 hours is typically recommended to ensure equilibrium is reached.[8]

  • Phase Separation:

    • Remove the vials from the shaker. Let them stand for a short period to allow larger particles to settle.

    • To remove all undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

    • Critical Step: Carefully collect the supernatant using a pipette. To ensure no fine particles are carried over, filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to bring its concentration within the range of the previously established standard curve.

    • Analyze the diluted sample by HPLC under the same conditions used for the standards.

    • Using the peak area from the HPLC analysis and the equation from the standard curve, calculate the concentration of the flavanone in the diluted sample.

    • Multiply by the dilution factor to determine the final concentration in the saturated solution. This value represents the equilibrium solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Add Excess Solute to Solvent C 3. Equilibrate (24-48h at constant T°) A->C Saturated Mixture B 2. Prepare HPLC Standard Curve H 8. Quantify using Standard Curve B->H Calibration D 4. Centrifuge to Pellet Solid C->D E 5. Filter Supernatant (0.22 µm filter) D->E Clear Supernatant F 6. Dilute Sample E->F G 7. Analyze via HPLC F->G G->H Peak Area G Flavanone (2S)-PMF DMSO DMSO Flavanone->DMSO Strong Dipole-Dipole (High Solubility) Ethanol Ethanol Flavanone->Ethanol H-Bond (Acceptor) Weaker Dipole-Dipole (Moderate Solubility)

Fig 2. Dominant solute-solvent interactions.
  • In DMSO: The primary forces are strong dipole-dipole interactions between the polar S=O group of DMSO and the entire flavanone molecule, leading to effective solvation and high solubility.

  • In Ethanol: The interaction is more specific, dominated by hydrogen bonding between the ethanol -OH group (donor) and the flavanone C=O group (acceptor). While significant, this interaction must overcome the strong self-association of ethanol molecules, resulting in comparatively lower solubility.

  • Temperature: As with most solid solutes, solubility is expected to increase with temperature. This provides the thermodynamic basis for the common practice of warming solutions to facilitate dissolution.

  • Physical Form: The solid-state form of the compound (crystalline vs. amorphous) can significantly impact solubility. Amorphous forms generally dissolve more readily than stable crystalline forms due to their higher free energy. [10]

Conclusion

For researchers utilizing (2S)-5,6,7,3',4'-Pentamethoxyflavanone, a clear understanding of its solubility is essential for experimental success.

  • DMSO is the recommended solvent for preparing high-concentration stock solutions (≥10 mM), with solubility likely extending to 50 mM or higher with the aid of warming and sonication.

  • Ethanol is a viable solvent, but the compound is expected to have a lower saturation point than in DMSO. The solubility is sufficient for many applications but should be experimentally determined if high concentrations are required.

By applying the principles and the experimental protocol detailed in this guide, scientists can ensure the accurate and reproducible preparation of solutions, forming a solid foundation for their research and development efforts.

References

  • 5,6,7,3',4'-Pentamethoxyflavanone | CAS:104193-93-3 | Flavonoids . BioCrick. Available at: [Link]

  • A theoretical and experimental study on the solubility, dissolution rate, structure and dipolar moment of flavone in ethanol . ResearchGate. Available at: [Link]

  • Unveiling the flavone-solubilizing effects of α-glucosyl rutin and hesperidin: Probing structural differences through NMR and SAXS . The Royal Society of Chemistry. Available at: [Link]

  • Solubility of Flavonoids in Organic Solvents . Journal of Chemical & Engineering Data. Available at: [Link]

  • THERMAL ANALYSIS STUDY OF FLAVONOID SOLID DISPERSIONS HAVING ENHANCED SOLUBILITY . An-Najah Staff. Available at: [Link]

  • (PDF) Solubility of Flavonoids in Organic Solvents . ResearchGate. Available at: [Link]

  • Showing Compound 7-Hydroxy-3',4',5,6,8-pentamethoxyflavone (FDB020530) . FooDB. Available at: [Link]

  • 3,4',5,6,7-Pentamethoxyflavone | C20H20O7 | CID 521171 . PubChem. Available at: [Link]

  • 5,7,3',4',5'-Pentamethoxyflavone | C20H20O7 | CID 493376 . PubChem. Available at: [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. Google Patents.
  • Solubility of flavone, 6-methoxyflavone and anthracene in supercritical CO2 with/without a co-solvent of ethanol correlated by using a newly proposed entropy-based solubility parameter . Tohoku University Repository. Available at: [Link]

  • Solubility of Flavonoids in Pure Solvents | Request PDF . ResearchGate. Available at: [Link]

  • (PDF) Studies on the solubility of phenolic compounds . ResearchGate. Available at: [Link]

Sources

Exploratory

Polymethoxyflavonoids: Structural Pharmacology, Mechanistic Pathways, and Translational Protocols

Executive Summary Polymethoxyflavonoids (PMFs) represent a unique class of lipophilic flavonoids found almost exclusively in Citrus genus peels.[1][2][3][4][5][6] Unlike their hydroxylated counterparts (e.g., quercetin,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polymethoxyflavonoids (PMFs) represent a unique class of lipophilic flavonoids found almost exclusively in Citrus genus peels.[1][2][3][4][5][6] Unlike their hydroxylated counterparts (e.g., quercetin, luteolin), PMFs possess a fully or partially methoxylated flavone skeleton.[7][8] This structural modification confers superior membrane permeability and metabolic stability, solving the "bioavailability bottleneck" that plagues traditional flavonoid therapeutics. This guide dissects the molecular mechanisms of PMFs—specifically Nobiletin and Tangeretin—and provides validated protocols for their isolation and pharmacological assessment.

Structural Pharmacology: The Methylation Advantage

The biological potency of PMFs is dictated by their Structure-Activity Relationship (SAR).[9] The replacement of hydroxyl (-OH) groups with methoxy (-OCH3) groups drastically alters the physicochemical profile.

Lipophilicity and Permeability

Standard flavonoids are hydrophilic and undergo rapid Phase II conjugation (glucuronidation/sulfation) in the intestine/liver, limiting systemic circulation. PMFs, being highly lipophilic, exhibit:

  • Enhanced Caco-2 Permeability: PMFs cross the intestinal epithelium via passive transcellular diffusion.

  • Blood-Brain Barrier (BBB) Penetration: Nobiletin has been quantified in brain tissue at therapeutic levels, a rarity for flavonoids.

The Metabolic Paradox

While methoxylation protects against immediate conjugation, it makes PMFs prime targets for CYP450 enzymes (specifically CYP1A2 and CYP3A4).

  • Bioactivation: The primary metabolites are often demethylated PMFs (e.g., 5-demethylnobiletin). Crucially, these metabolites often exhibit higher biological activity than the parent compound due to the re-introduction of a specific hydroxyl group capable of hydrogen bonding with kinase domains (e.g., PI3K, MEK).

Therapeutic Frontiers: Mechanistic Deep Dive

Oncology: The Multi-Target Warhead

PMFs do not rely on a single "silver bullet" mechanism. Instead, they induce "death by a thousand cuts" through pleiotropic modulation.

  • Cell Cycle Arrest: Nobiletin induces G0/G1 arrest in lung cancer cells and G2/M arrest in colorectal cancer by downregulating Cyclin D1 and CDK4.

  • Anti-Metastasis (EMT Suppression): Tangeretin inhibits the Epithelial-Mesenchymal Transition (EMT).[10] It blocks the Wnt/

    
    -catenin pathway, preventing the nuclear translocation of 
    
    
    
    -catenin and subsequent transcription of migration markers like Snail and Slug.
  • Synergy: PMFs inhibit the ABCB1 transporter (P-glycoprotein), reversing multi-drug resistance (MDR) when co-administered with Paclitaxel or Adriamycin.

Metabolic Syndrome: The Circadian Link

A breakthrough discovery identified Nobiletin as a small-molecule agonist of ROR


  (Retinoic Acid Receptor-related Orphan Receptor alpha), a core clock protein.
  • Mechanism: By binding ROR

    
    , Nobiletin enhances the transcription of Bmal1, resetting the circadian rhythm in peripheral tissues (liver/muscle). This corrects diet-induced metabolic desynchrony, promoting fatty acid oxidation and reducing insulin resistance.
    

Visualized Signaling Pathways[11]

The following diagram illustrates the dual-action mechanism of Nobiletin in oncology (Apoptosis/Metastasis) and metabolism (Circadian regulation).

PMF_Mechanism cluster_Cancer Oncology: Anti-Proliferation & Metastasis cluster_Metabolic Metabolism: Circadian Regulation Nobiletin Nobiletin (PMF) PI3K PI3K/Akt Pathway Nobiletin->PI3K Inhibits NFkB NF-κB Complex Nobiletin->NFkB Inhibits Phosphorylation RORa RORα Nuclear Receptor Nobiletin->RORa Agonist Binding Apoptosis Apoptosis (Caspase-3 Activation) PI3K->Apoptosis Promotes MMP MMP-9 / MMP-2 NFkB->MMP Transcriptional Activation Metastasis Metastasis (Invasion Blocked) MMP->Metastasis ECM Degradation Bmal1 Bmal1 Transcription RORa->Bmal1 Upregulates Clock Circadian Clock Reset Bmal1->Clock Stabilizes LipidOx Fatty Acid Oxidation Clock->LipidOx Enhances Metabolic Flux

Caption: Nobiletin acts as a dual-functional modulator, inhibiting oncogenic signaling (left) while agonizing circadian clock receptors (right).

Validated Experimental Protocols

Protocol A: High-Purity Isolation from Citrus reticulata

Objective: Isolate Nobiletin and Tangeretin with >95% purity without utilizing toxic chlorinated solvents.

Rationale: Standard extractions often co-extract waxy lipids and essential oils (terpenes) that foul HPLC columns. This protocol uses a "Defatting -> Enrichment -> Purification" logic.

Workflow Diagram:

Extraction_Protocol Raw Dried Citrus Peel (Powdered) Defat Step 1: Defatting Solvent: Hexane Time: 4h Soxhlet Raw->Defat Remove Terpenes Extract Step 2: PMF Extraction Solvent: Ethanol/EtOAc (1:1) Method: Ultrasound (45°C) Defat->Extract Residue Enrich Step 3: Silica Gel Flash Eluent: Hexane:EtOAc Gradient Extract->Enrich Crude Extract Purify Step 4: Prep-HPLC C18 Column, ACN/H2O Enrich->Purify PMF Fraction Final Pure Nobiletin/Tangeretin (>98% Purity) Purify->Final Crystallization

Caption: Step-wise isolation workflow designed to remove lipophilic interferences before chromatographic purification.

Step-by-Step Methodology:

  • Defatting: Place 100g of dried, powdered peel in a Soxhlet extractor. Reflux with n-Hexane for 4 hours. Why: This removes non-polar essential oils and waxes that interfere with downstream crystallization. Discard the hexane fraction.

  • Extraction: Dry the residue. Extract with Ethyl Acetate (EtOAc) or Ethanol using ultrasonication (40 kHz, 45°C, 30 min). Filter and evaporate to dryness.

  • Flash Chromatography: Load the crude extract onto a Silica Gel 60 column. Elute with a gradient of Hexane:EtOAc (starting 80:20, moving to 50:50). Collect fractions. PMFs typically elute in the 60:40 to 50:50 window.

  • Polishing: Recrystallize the PMF-rich fractions in Methanol to obtain crystals. For >99% purity, use Prep-HPLC (C18 column, Isocratic Acetonitrile:Water 45:55).

Protocol B: In Vitro Anti-Inflammatory Assay (NO Inhibition)

Objective: Quantify the IC50 of PMFs against Nitric Oxide (NO) production in LPS-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophages.[11]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Pre-treat with PMF (0.1 - 50

    
    M) for 2 hours. Note: Dissolve PMF in DMSO; final DMSO concentration must be <0.1% to avoid cytotoxicity.
    
  • Stimulation: Add LPS (1

    
    g/mL) and incubate for 24 hours.
    
  • Griess Assay: Mix 100

    
    L of supernatant with 100 
    
    
    
    L Griess reagent. Measure absorbance at 540 nm.
  • Validation: Use Dexamethasone (1

    
    M) as a positive control. A valid assay must show >80% NO inhibition by Dexamethasone.
    

Data Synthesis: Comparative Potency

The following table summarizes key quantitative data for researchers selecting a PMF for study.

CompoundTarget / PathwayIC50 / Effective DoseBiological OutcomeReference
Nobiletin NO Production (RAW 264.[11]7)~27 - 50

M
Anti-inflammatory[1, 2]
Nobiletin Lung Cancer (A549)20 - 50

M
G0/G1 Arrest[3]
Tangeretin Breast Cancer (MCF-7)~22

M
Apoptosis Induction[4]
5-Demethylnobiletin Colon Cancer (HCT116)~5

M
Metabolite is 5x more potent[5]
Nobiletin Diet-Induced Obesity (Mice)100 mg/kg/day (Oral)Prevents weight gain[6]

References

  • Li, S., et al. (2014). "Anti-inflammatory property of the urinary metabolites of nobiletin in mouse." Bioorganic & Medicinal Chemistry Letters.

  • Choi, S.Y., et al. (2007). "Anti-inflammatory effects of nobiletin in LPS-induced RAW 264.7 cells." Phytotherapy Research.

  • Chen, J., et al. (2014).[5] "Nobiletin suppresses cell viability through AKT pathways in A549 human non-small cell lung cancer cells." Experimental and Therapeutic Medicine.

  • Pan, M.H., et al. (2002). "Polymethoxyflavones from the peel of Citrus depressa."[2] Journal of Agricultural and Food Chemistry.

  • Lai, C.S., et al. (2007). "Potent anti-cancer effects of citrus peel flavonoids in human colon carcinoma cells." Food & Chemical Toxicology.

  • He, B., et al. (2016).

    
    ." Cell Metabolism. 
    

Sources

Protocols & Analytical Methods

Method

formulation of (2S)-5,6,7,3',4'-Pentamethoxyflavanone for bioavailability studies

Application Note: Formulation & Bioavailability Assessment of (2S)-5,6,7,3',4'-Pentamethoxyflavanone Part 1: Physicochemical Profiling & Pre-formulation[1] (2S)-5,6,7,3',4'-Pentamethoxyflavanone (hereafter 5-PMFn ) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & Bioavailability Assessment of (2S)-5,6,7,3',4'-Pentamethoxyflavanone

Part 1: Physicochemical Profiling & Pre-formulation[1]

(2S)-5,6,7,3',4'-Pentamethoxyflavanone (hereafter 5-PMFn ) is a lipophilic polymethoxyflavanone found in species such as Chromolaena odorata and Eupatorium species. Unlike its planar flavone counterparts (e.g., 3,5,7,3',4'-pentamethoxyflavone from Kaempferia parviflora), 5-PMFn possesses a chiral center at C2 and a saturated C2-C3 bond. This structural nuance reduces planarity, potentially affecting crystal packing and solubility, but it retains the high lipophilicity (LogP > 3.0) and poor aqueous solubility characteristic of BCS Class II/IV compounds.[1]

The Bioavailability Challenge:

  • Solubility-Limited Absorption: The five methoxy groups create a hydrophobic shell, resulting in negligible water solubility.[1]

  • First-Pass Metabolism: Polymethoxyflavonoids are rapid substrates for CYP450 enzymes (specifically CYP1A2 and CYP3A4), leading to rapid demethylation and excretion.[1]

Strategic Directive: To enhance bioavailability, we must utilize Lipid-Based Drug Delivery Systems (LBDDS) to solubilize the compound and stimulate lymphatic transport (bypassing the portal vein/liver), or Amorphous Solid Dispersions (ASD) to generate supersaturation in the GI tract.

Protocol 1.1: Solubility Screening (The "Shake-Flask" Method)

Objective: Determine the optimal oil/surfactant carrier for a Self-Emulsifying Drug Delivery System (SEDDS).[1]

Materials:

  • Oils: Capryol 90, Labrafac Lipophile WL 1349, Peceol.

  • Surfactants: Tween 80, Cremophor EL (Kolliphor EL), Labrasol.

  • Co-surfactants: Transcutol P, PEG 400.

Workflow:

  • Add excess 5-PMFn (approx. 100 mg) to 1 mL of each vehicle in 2 mL HPLC vials.

  • Vortex at 2,500 rpm for 5 minutes.

  • Incubate in a shaking water bath at 37°C ± 0.5°C for 48 hours to reach equilibrium.

  • Centrifuge at 10,000 rpm for 15 minutes to pellet undissolved drug.

  • Dilute the supernatant with Methanol (1:100) and analyze via HPLC-UV (Method defined in Part 4).

Data Output Format:

Vehicle Category Excipient Name Solubility (mg/mL) Suitability Status
Oil Capryol 90 [Experimental Value] Primary Carrier
Oil Olive Oil [Experimental Value] Likely Poor
Surfactant Tween 80 [Experimental Value] Emulsifier

| Co-Surfactant | Transcutol P | [Experimental Value] | Solubilizer |[1]

Part 2: Formulation Strategy A - Self-Microemulsifying Drug Delivery System (SMEDDS)[1][2][3]

Rationale: SMEDDS are the gold standard for polymethoxyflavonoids.[1] They present the drug in a pre-dissolved state and, upon contact with GI fluids, spontaneously form a microemulsion (<100 nm), protecting the drug from precipitation and promoting lymphatic uptake (chylomicron pathway).

Protocol 2.1: Construction of Pseudo-Ternary Phase Diagrams

Objective: Identify the stable microemulsion region.

  • Ratios: Prepare mixtures of Surfactant (S) and Co-Surfactant (CoS) (Smix) at weight ratios of 1:1, 2:1, and 3:1.

  • Titration: Mix Oil with Smix at ratios from 1:9 to 9:1.

  • Water Titration: Dropwise addition of distilled water to the Oil/Smix mixture under moderate stirring.[1]

  • Visual Assessment: Record the transition from transparent (microemulsion) to turbid (coarse emulsion).

Recommended Formulation (Based on Analogous PMF Data):

  • Oil: Capryol 90 (10-20%)[1]

  • Surfactant: Tween 80 or Cremophor EL (40-60%)[1]

  • Co-Surfactant: PEG 400 or Transcutol P (20-30%)[1]

  • Drug Load: 20-50 mg/mL of 5-PMFn.[1]

Protocol 2.2: Preparation of 5-PMFn SMEDDS
  • Weigh the calculated amount of 5-PMFn into the glass vial.[1]

  • Add the Oil (Capryol 90) and vortex until partially wetted.

  • Add the Surfactant/Co-Surfactant mixture.[1][2]

  • Sonicate (40 kHz) at 40°C for 30 minutes until a clear, amber, isotropic solution is obtained.

  • Storage: Store in amber glass vials or fill into HPMC capsules (Size 0) for animal dosing.

Part 3: Formulation Strategy B - Amorphous Solid Dispersion (ASD)[1]

Rationale: For solid dosage forms where lipids are not viable, ASDs prevent the drug from crystallizing, maintaining it in a high-energy amorphous state that dissolves rapidly.

Protocol 3.1: Solvent Evaporation Method

Materials:

  • Carrier: PVP K30 or HPMC E5.[1]

  • Solvent: Dichloromethane (DCM) or Ethanol (5-PMFn is highly soluble in DCM).[1]

Workflow:

  • Dissolve 5-PMFn and PVP K30 in DCM at a 1:4 weight ratio.[1] Ensure total dissolution.

  • Rotary Evaporate the solvent at 40°C under reduced pressure until a dry film forms.

  • Vacuum Dry the residue for 24 hours to remove residual solvent.[1]

  • Pulverize the dried crust using a mortar and pestle.[1]

  • Sieve through a #60 mesh screen to ensure uniform particle size.

Visualization: Formulation Workflow Logic

FormulationWorkflow Start 5-PMFn Raw Material SolubilityCheck Solubility Screening (Oils/Surfactants) Start->SolubilityCheck Decision Target Dosage Form? SolubilityCheck->Decision RouteLipid Liquid/Capsule (High Bioavailability) Decision->RouteLipid Lipid Based RouteSolid Solid Powder (Stability/Handling) Decision->RouteSolid Polymer Based ProcessSEDDS SEDDS Prep: Oil + Surf + CoSurf + Drug -> Sonicate RouteLipid->ProcessSEDDS ProcessASD Solid Dispersion: Drug + Polymer (PVP) -> Solvent Evap RouteSolid->ProcessASD OutputSEDDS Microemulsion (<100nm upon dilution) ProcessSEDDS->OutputSEDDS OutputASD Amorphous Powder (Supersaturating) ProcessASD->OutputASD

Caption: Decision matrix for 5-PMFn formulation selection based on solubility screening and target dosage form.

Part 4: Bioanalytical Validation (HPLC-UV)

Crucial Note: Flavanones (saturated C2-C3) have a different UV absorption profile than Flavones.[1] While Flavones absorb strongly at 300-350nm (Band I), Flavanones typically show a major peak at 280-290nm (Band II) and a diminished Band I.[1]

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µm, 4.6 x 250 mm).

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (65:35 v/v, Isocratic).

  • Flow Rate: 1.0 mL/min.[1]

  • Wavelength: 288 nm (Optimize via UV-scan of the pure standard).[1]

  • Temperature: 30°C.

  • Retention Time: Expect elution between 8–12 minutes depending on column length.[1]

Part 5: In Vivo Pharmacokinetic (PK) Study Design

Objective: Quantify the bioavailability enhancement of the SEDDS formulation compared to a crude suspension.

Animals: Male Sprague-Dawley Rats (250–300 g), fasted 12h prior to dosing.[1] Groups:

  • Control: 5-PMFn suspended in 0.5% CMC-Na (Crude Suspension).

  • Test: 5-PMFn SEDDS formulation (diluted 1:10 with water or administered in capsule). Dose: 10 mg/kg (Oral Gavage).[1]

Sampling Protocol:

  • Timepoints: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Blood Collection: Retro-orbital or tail vein (0.3 mL) into heparinized tubes.[1]

  • Plasma Processing: Centrifuge at 4,000 rpm for 10 min. Store plasma at -80°C.

Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL Plasma.[1]

  • Add 300 µL Acetonitrile (containing Internal Standard, e.g., 5,7-dimethoxyflavanone).

  • Vortex 2 min; Centrifuge 10,000 rpm for 10 min.

  • Inject Supernatant into HPLC.[1]

Visualization: PK Study Workflow

PKStudy Rats Sprague-Dawley Rats (n=6 per group) Dosing Oral Administration (10 mg/kg) Rats->Dosing Sampling Blood Sampling (0 - 24h) Dosing->Sampling Processing Plasma Separation & Protein Precipitation (ACN extraction) Sampling->Processing Analysis HPLC/LC-MS Analysis (Quantification) Processing->Analysis Calc PK Parameters: Cmax, Tmax, AUC, t1/2 Analysis->Calc

Caption: Step-by-step workflow for the pharmacokinetic assessment of 5-PMFn formulations.

References

  • Sutthanut, K., et al. (2013).[3] Novel formulation strategies for enhancing oral delivery of methoxyflavones in Kaempferia parviflora by SMEDDS or complexation with 2-hydroxypropyl-β-cyclodextrin. International Journal of Nanomedicine . Link

  • Mekjaruskul, C., et al. (2012). Pharmacokinetics and metabolism of methoxyflavones in Kaempferia parviflora extracts in rats. Journal of Ethnopharmacology . Link

  • Wang, R. L., Li, S., & Ho, C. T. (2018).[4] Absorption of polymethoxyflavones and their derivatives. Journal of Food Bioactives . Link

  • Eze, F. N., et al. (2023). Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400. Acta Pharmaceutica . Link

  • BioCrick. (n.d.).[1] Product Data: 5,6,7,3',4'-Pentamethoxyflavanone. Link (Used for physicochemical verification).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2S)-5,6,7,3',4'-Pentamethoxyflavanone

Current Status: Online Ticket ID: PMF-SYNTH-2S-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You are attempting to synthesize the (2S)-enantiomer of 5,6,7,3',4'-penta...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: PMF-SYNTH-2S-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are attempting to synthesize the (2S)-enantiomer of 5,6,7,3',4'-pentamethoxyflavanone. This molecule is the dihydro-congener of the naturally occurring flavone Sinensetin .

Critical Distinction: Most literature regarding "Sinensetin synthesis" describes the flavone (C2=C3 double bond). Your requirement for the (2S)-flavanone (saturated C2-C3 bond with specific chirality) introduces significant complexity. Standard acid/base cyclization yields a racemate (


 mixture of 

and

). To achieve high yields of the

isomer specifically, you must transition from thermodynamic control to kinetic resolution or asymmetric organocatalysis .

This guide addresses the three primary bottlenecks:

  • Steric Hindrance in the Claisen-Schmidt condensation due to the trimethoxy-acetophenone ring.

  • Enantioselectivity during the cyclization step (The "2S" Problem).

  • Chemical Stability of the polymethoxylated core during purification.

Module A: The Precursor Stage (Chalcone Formation)

Context: The formation of the chalcone intermediate (2'-hydroxy-3,4,4',5',6'-pentamethoxychalcone) is often the yield-limiting step due to the electron-rich nature of the acetophenone ring, which reduces the acidity of the


-protons.
Troubleshooting Guide: Claisen-Schmidt Condensation
SymptomProbable CauseCorrective Action
Yield < 40% Aldol Reversal (Retro-Aldol) The presence of water pushes the equilibrium backward. Action: Switch to anhydrous EtOH/MeOH and add activated 3Å molecular sieves to the reaction flask.
No Reaction Steric Deactivation The 6-methoxy group on the acetophenone sterically hinders the enolate attack. Action: Increase temperature to 60°C or switch base from KOH to LiHMDS (Lithium hexamethyldisilazide) at -78°C to kinetically force enolate formation.
Tarry/Resin Product Cannizzaro Side Reaction Excess base is causing the benzaldehyde to disproportionate. Action: Add the aldehyde slowly to the pre-formed enolate of the acetophenone, rather than mixing all reagents at once.
Q&A: Precursor Optimization

Q: I am using 50% NaOH(aq) as reported in older literature, but my starting material isn't dissolving. A: Polymethoxylated acetophenones are highly lipophilic. Aqueous bases create a biphasic system that slows kinetics. Protocol Adjustment: Use Barium Hydroxide [Ba(OH)₂] in Methanol. Ba(OH)₂ is milder, provides better solubility for PMFs, and often precipitates the chalcone directly, driving the equilibrium forward.

Q: The product solidifies into a "brick" that traps starting material. A: This is common with polymethoxy-chalcones. Solution: Do not filter immediately. Add ethanol and sonicate the slurry to break up the crystal lattice, releasing trapped starting material back into the solution to react further.

Module B: The Critical Step (Enantioselective Cyclization)

Context: This is where your yield of the (2S) isomer is determined. Boiling the chalcone in acid/ethanol (the standard method) will destroy your enantiomeric excess (ee), resulting in a racemate.

Recommended Route: Asymmetric Organocatalysis using Bifunctional Thioureas. Rationale: Transition metal catalysts (Au, Pd) often struggle with the electron-rich A-ring of this specific substrate. Chiral thioureas activate the carbonyl via hydrogen bonding while directing the nucleophilic attack of the phenol.

Experimental Protocol: (2S)-Selective Cyclization
  • Substrate: 2'-hydroxy-3,4,4',5',6'-pentamethoxychalcone

  • Catalyst: (1R,2R)-DPEN-Thiourea (10 mol%)

  • Solvent: Toluene (strictly anhydrous)

  • Temperature: -20°C to 0°C (Lower temp = Higher ee)

Step-by-Step:

  • Dissolve 1.0 eq of Chalcone in anhydrous Toluene (0.1 M concentration).

  • Add 10 mol% of the chiral thiourea catalyst.

  • Stir at -20°C for 24–48 hours.

  • Monitoring: Do NOT use standard TLC (silica is acidic and causes racemization). Use Chiral HPLC (Chiralcel OD-H column) to monitor conversion.[1]

Visualization: The Asymmetric Pathway

SynthesisPath cluster_trouble Yield Killers Start Start: Acetophenone + Benzaldehyde Chalcone Intermediate: Pentamethoxychalcone Start->Chalcone Claisen-Schmidt (KOH/EtOH) Racemic Racemic Flavanone (50% 2S / 50% 2R) Chalcone->Racemic Standard Acid (H2SO4) [AVOID FOR 2S] Chiral Target: (2S)-Pentamethoxyflavanone (>90% ee) Chalcone->Chiral Organocatalysis (Chiral Thiourea) Retro Retro-Aldol (Water present) Chalcone->Retro Reversible Racem Racemization (Acidic Workup) Chiral->Racem If pH < 4

Caption: Figure 1. Divergent pathways for cyclization. The green path utilizes organocatalysis to secure the (2S) configuration, whereas acid catalysis leads to the racemic "dead end."

Module C: Purification & Stability

Context: Polymethoxyflavones (PMFs) are prone to demethylation if exposed to strong Lewis acids (like unbuffered silica gel) or oxidation to the flavone (Sinensetin) if exposed to air/light for prolonged periods.

Troubleshooting Guide: Downstream Processing
IssueDiagnosisSolution
Product turns yellow on the column Oxidation to Flavone Flavanones are colorless; Flavones are yellow. The silica is catalyzing dehydrogenation. Action: Flush column with Nitrogen; switch to Neutral Alumina or Diol-bonded silica .
Loss of Optical Rotation On-Column Racemization The acidity of standard silica gel (pH ~5) opens the C-ring via an E1cB mechanism. Action: Pre-treat silica slurry with 1% Triethylamine (TEA) to neutralize acidic sites.
"Ghost" Peaks in HPLC Rotamers or Demethylation If peaks disappear after isolation, your compound is degrading. Action: Store pure compound in amber vials under Argon at -20°C. Avoid chlorinated solvents (CHCl₃) for long-term storage as they can become acidic (HCl formation).
Q&A: Final Isolation

Q: Can I use recrystallization instead of chromatography to improve the ee? A: Yes, and it is recommended. If your organocatalytic step yields 85% ee, recrystallization from EtOH/Hexane (1:4) can often enrich the crystal to >98% ee (optical purification), leaving the racemate in the mother liquor.

Q: My NMR shows a mixture of the flavanone and the chalcone. A: This indicates an equilibrium issue. The ring-closure is reversible. Fix: Do not heat the sample during NMR preparation. Use CDCl₃ passed through basic alumina to remove traces of acid that might re-open the ring in the NMR tube.

References

  • Scheidt, K. A., et al. (2007). "Catalytic Enantioselective Synthesis of Flavanones and Chromanones." Journal of the American Chemical Society.

    • Core Reference for the Chiral Thiourea Protocol.
  • Hossain, M. A., & Ismail, Z. (2004).[2][3][4] "Synthesis of Sinensetin." Journal of the Indian Chemical Society. (Cited via ResearchGate).

    • Reference for the specific polymethoxy-chalcone precursors.
  • Li, S., et al. (2006).[5] "Hydroxylated Polymethoxyflavones and Methylated Flavonoids in Sweet Orange Peel." Journal of Agricultural and Food Chemistry.

    • Reference for purific
  • BenchChem Technical Support. (2025). "Troubleshooting side reactions in Claisen-Schmidt condensation."

    • General troubleshooting for the condens

Sources

Optimization

troubleshooting inconsistent results in (2S)-5,6,7,3',4'-Pentamethoxyflavanone experiments

This technical guide addresses the specific challenges associated with (2S)-5,6,7,3',4'-Pentamethoxyflavanone , a reduced analog of the common citrus flavonoid Sinensetin . Inconsistent results with this compound are fre...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with (2S)-5,6,7,3',4'-Pentamethoxyflavanone , a reduced analog of the common citrus flavonoid Sinensetin .

Inconsistent results with this compound are frequently caused by its chemical instability (oxidation to the flavone) and physicochemical properties (colloidal aggregation), rather than biological variance alone.

Critical Alert: The "Flavanone Paradox"

Before troubleshooting biological variables, you must validate the chemical integrity of your standard. The Core Issue: Flavanones (saturated C2-C3 bond) are thermodynamically less stable than their corresponding flavones (unsaturated C2=C3 bond). The Risk: Your (2S)-5,6,7,3',4'-Pentamethoxyflavanone is likely oxidizing into Sinensetin (5,6,7,3',4'-Pentamethoxyflavone) during storage or incubation. This alters the bioactivity profile significantly, as Sinensetin often exhibits higher potency in specific assays (e.g., ABCG2 inhibition) but lower potency in others compared to the flavanone.

Module 1: Chemical Integrity & Stability

Q1: My HPLC retention times are shifting, or I see "ghost" peaks. What is happening?

Diagnosis: Spontaneous Dehydrogenation (Oxidation). Under aerobic conditions, exposure to light, or slightly basic pH, the C2-C3 bond dehydrogenates.

  • Symptom: Appearance of a new peak with a bathochromic shift (red shift) in the UV spectrum.

    • Flavanone (Your Compound): UV

      
       typically ~280-290 nm (Band II dominant).
      
    • Flavone (Contaminant/Sinensetin): UV

      
       ~330-340 nm (Band I increases intensity).
      

Protocol: The "UV Ratio" Purity Check

  • Run a UV scan (200–400 nm) of your stock solution immediately before use.

  • Calculate Ratio: Absorbance at 330 nm / Absorbance at 290 nm.

  • Threshold: If the ratio increases over time, your sample is oxidizing to Sinensetin.

Q2: Why does the potency vary between batches of "fresh" stock?

Diagnosis: Racemization of the Chiral Center. The (2S) center at C2 is labile. In protic solvents (methanol/ethanol) or basic media (culture media pH 7.4), the proton at C2 is acidic enough to allow enolization, leading to a racemic mixture ((2S) + (2R)).

  • Impact: Biological targets (enzymes/receptors) are often stereoselective. The (2R) enantiomer may be inactive or an antagonist.

Corrective Action:

  • Solvent Switch: Store stock solutions in anhydrous DMSO or Acetone at -80°C. Avoid alcohols (MeOH/EtOH) for long-term storage as they facilitate proton exchange.

  • pH Buffer: Ensure experimental buffers are strictly pH 7.0–7.2. Avoid pH > 7.4 if possible during long incubations.

Module 2: Solubility & Delivery

Q3: I see high variability in IC50 values (e.g., 5 µM vs. 50 µM) in cell-free enzymatic assays.

Diagnosis: Promiscuous Inhibition via Colloidal Aggregation. Polymethoxyflavones (PMFs) are highly lipophilic and prone to forming colloidal aggregates in aqueous buffers. These aggregates sequester enzymes non-specifically, leading to false positives.

Troubleshooting Protocol: The Detergent Test

  • Control: Run your assay with the standard protocol.

  • Test: Add 0.01% Triton X-100 (or Tween-80) to the reaction buffer.

  • Interpretation:

    • If inhibition persists with detergent: The effect is likely specific (True Positive).

    • If inhibition disappears : The effect was due to aggregation (False Positive).

Q4: The compound precipitates in cell culture media.

Diagnosis: "The Methoxyl Crash." Unlike hydroxylated flavonoids, pentamethoxyflavanone lacks hydrogen-bond donors, making it poorly soluble in water.

Formulation Guide:

Parameter Recommendation Reason
Vehicle DMSO (Final conc. < 0.5%) Ethanol evaporates too quickly; PMFs crash out.
Mixing Order Rapid injection into vortexing media Slow addition causes local high concentration & precipitation.

| Serum | Pre-incubate with FBS | Binding to serum albumin (BSA/HSA) stabilizes the PMF in solution. |

Module 3: Biological Variables

Q5: In vivo results do not match in vitro data.

Diagnosis: Rapid Metabolic Demethylation. Polymethoxyflavones are substrates for CYP450 enzymes (specifically CYP1A2 and CYP3A4). The methoxy groups are rapidly demethylated to hydroxyls (e.g., forming 5-demethylsinensetin).

  • Result: The circulating metabolite is a hydroxyflavone, not your parent methoxyflavanone.

Experimental Fix:

  • Microsomal Stability Assay: Incubate compound with liver microsomes + NADPH. Monitor disappearance of parent peak via LC-MS/MS.

  • Inhibitors: Co-treat with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) in animal models to verify if metabolism drives the loss of efficacy.

Visualizing the Instability Pathway

The following diagram illustrates the degradation pathways that lead to inconsistent results.

FlavanoneInstability cluster_0 Storage & Assay Buffer Issues Flavanone (2S)-Pentamethoxyflavanone (Active/Target) Enol Enol Intermediate (Planar C2-C3) Flavanone->Enol pH > 7.4 or Protic Solvent Metabolite Demethylated Metabolites (In Vivo Modified) Flavanone->Metabolite CYP450 (Liver/Gut) Flavone Sinensetin (Oxidized Contaminant) Enol->Flavone Oxidation (O2/Light) -2H Racemate (2R/2S)-Racemate (Loss of Chirality) Enol->Racemate Reprotonation

Figure 1: Degradation pathways of (2S)-Pentamethoxyflavanone leading to experimental variability.

Summary of Key Differences: Flavanone vs. Flavone

Feature(2S)-Pentamethoxyflavanone (Target)Sinensetin (Common Contaminant)
C2-C3 Bond Single (Saturated)Double (Unsaturated)
Chirality Yes (C2 is chiral)No (Planar)
UV Max ~280-290 nm~330-340 nm
Stability Low (Oxidation/Racemization prone)High (Stable)
Solubility ModerateLow (Planar stacking)

References

  • Pohjala, L., et al. (2012).[1] Aggregating behavior of phenolic compounds—a source of false bioassay results? Molecules, 17(9), 10774-10790.

  • Li, S., et al. (2021). Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives. Natural Product Research, 36(16), 4070-4075.

  • Han, Y., et al. (2021). Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity. Frontiers in Pharmacology, 12.

  • BenchChem. (2025).[2][3] Technical Support Center: Navigating Inconsistent Results in Flavonoid Research.

Sources

Troubleshooting

optimizing dosage of (2S)-5,6,7,3',4'-Pentamethoxyflavanone for in vivo studies

The following technical guide is designed as a specialized support center for researchers working with (2S)-5,6,7,3',4'-Pentamethoxyflavanone (CAS: 104193-93-3).[1][2] Unlike the more common polymethoxylated flavones (e....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support center for researchers working with (2S)-5,6,7,3',4'-Pentamethoxyflavanone (CAS: 104193-93-3).[1][2]

Unlike the more common polymethoxylated flavones (e.g., Tangeretin, Nobiletin), this compound is a flavanone (saturated C2-C3 bond).[1][2] This structural distinction significantly alters its solubility profile, metabolic stability, and required formulation strategies compared to its unsaturated counterparts.[1]

Module 1: Formulation & Solubility Troubleshooting

Status: Critical Path Core Issue: This compound is highly lipophilic (LogP ~3.5–4.0).[2] Standard aqueous vehicles (PBS, Saline) will cause immediate precipitation, leading to erratic absorption and emboli risk in IV administration.[1][2]

Q: My compound precipitates immediately upon addition to PBS. What is the recommended vehicle?

A: Direct addition to aqueous buffers is not recommended.[2] You must use a co-solvent or lipid-based system.[1][2] Recommended Protocol (Standard "Goldilocks" Vehicle): For Intraperitoneal (IP) or Oral Gavage (PO) administration, use the 10:40:50 System :

  • Dissolve the compound in 10% DMSO (Dimethyl sulfoxide). Ensure it is fully solubilized (clear yellow solution).[2]

  • Add 40% PEG 400 (Polyethylene glycol 400) and vortex rigorously.

  • Slowly add 50% Saline (0.9% NaCl) or PBS while vortexing.

    • Note: If turbidity occurs, add 5% Tween 80 to the mixture (reducing Saline to 45%).[2]

Q: I need to run a chronic study (4+ weeks). Is DMSO toxic?

A: For chronic studies, daily DMSO administration can induce local peritoneal irritation or liver enzyme artifacts.[1][2] Alternative "Green" Vehicle (Lipid-Based):

  • Corn Oil or Sesame Oil: The compound is soluble in natural oils.[2]

    • Protocol: Dissolve compound in a small volume of Ethanol (5% final vol), mix with warmed Corn Oil (95% final vol), then evaporate the ethanol under nitrogen stream if strict alcohol-free conditions are required.

Visualization: Formulation Decision Tree

FormulationWorkflow Start Start: (2S)-5,6,7,3',4'-Pentamethoxyflavanone (Solid Powder) SolubilityCheck Check Solubility in DMSO Start->SolubilityCheck RouteCheck Select Administration Route SolubilityCheck->RouteCheck Clear Solution IV_Route Intravenous (IV) RouteCheck->IV_Route IP_PO_Route IP / Oral (PO) RouteCheck->IP_PO_Route Vehicle_IV Vehicle: 10% DMSO / 40% PEG400 / 50% Water (Filter Sterilize 0.22µm) IV_Route->Vehicle_IV Vehicle_Acute Acute Study (<7 days): 10% DMSO / 40% PEG400 / 50% PBS IP_PO_Route->Vehicle_Acute Vehicle_Chronic Chronic Study (>7 days): Corn Oil or 0.5% CMC/Tween 80 Suspension IP_PO_Route->Vehicle_Chronic

Caption: Decision logic for selecting the optimal vehicle based on study duration and administration route.

Module 2: Dosage & Pharmacokinetics (PK)

Status: Optimization Required Core Issue: As a flavanone, this compound is subject to phase II metabolism (glucuronidation/sulfation) and potential dehydrogenation to the corresponding flavone.

Q: What is the starting dose for efficacy studies in mice?

A: There is no single "magic dose," but allometric scaling from structurally related Polymethoxylated Flavonoids (PMFs) suggests a therapeutic window.[2]

  • Starting Range: 10–50 mg/kg (IP or PO).[2]

  • High Dose Ceiling: 100 mg/kg .[2] (Doses >100 mg/kg often hit absorption ceilings due to solubility limits rather than toxicity).[2]

  • Frequency: Twice Daily (b.i.d.) is recommended due to the likely short half-life (T1/2 ≈ 2–4 hours) typical of flavanones.[2]

Q: How do I validate the dosage? (The "Self-Validating" Protocol)

A: Do not guess. Perform a Pilot Pharmacokinetic (PK) Snapshot before the main efficacy study. Protocol:

  • Administer single dose (e.g., 20 mg/kg) to n=3 mice.[2]

  • Collect blood at 30 min (Tmax proxy) and 4 hours (elimination proxy).[2]

  • Analysis: If plasma concentration at 4h is <10% of 30min levels, you must dose b.i.d. or use a sustained-release formulation.[1][2]

Data Summary: PMF Dosage Benchmarks
ParameterValue / RecommendationRationale
Typical Tmax 0.5 – 1.5 HoursRapid absorption of lipophilic flavanones.[1][2]
Typical T1/2 2 – 4 HoursRapid Phase II metabolism (glucuronidation).[2]
Bioavailability (F) Low (<20%) for POFirst-pass metabolism is significant.[2]
Rec. Route Intraperitoneal (IP)Bypasses initial gut metabolism; higher consistency.[2]

Module 3: In Vivo Experimental Workflow

Status: Execution Core Issue: Variability in animal data often stems from inconsistent dosing preparation or stability issues.[2]

Q: The compound changes color in solution over time. Is it stable?

A: Flavanones can oxidize to flavones (introducing a double bond at C2-C3) or undergo ring opening in high pH.[1][2]

  • Troubleshooting:

    • Color Change: Yellowing of the solution often indicates oxidation to the flavone or chalcone formation.[1][2]

    • Prevention: Prepare solutions fresh daily . Protect from light (amber tubes).[2] Keep pH < 7.5 (avoid alkaline buffers).[2]

Visualization: Dose Escalation & Efficacy Workflow

DoseEscalation Step1 Pilot PK (n=3) Dose: 20 mg/kg Decision Check Plasma @ 4h Step1->Decision Path_BID Conc < 10% Cmax (Rapid Clearance) Decision->Path_BID Path_QD Conc > 25% Cmax (Stable) Decision->Path_QD Action_BID Adopt b.i.d. Dosing (Every 12h) Path_BID->Action_BID Action_QD Adopt q.d. Dosing (Every 24h) Path_QD->Action_QD Efficacy Main Efficacy Study (Groups: Vehicle, 10, 30, 60 mg/kg) Action_BID->Efficacy Action_QD->Efficacy

Caption: Workflow for determining dosing frequency based on pilot pharmacokinetic data.

References

  • Isolation & Activity: A stilbene dimer and flavonoids from the aerial parts of Chromolaena odorata with proprotein convertase subtilisin/kexin type 9 expression inhibitory activity.[2] Bioorganic Chemistry. 2020.[2] Link

    • Relevance: Identifies (2S)-5,6,7,3',4'-pentamethoxyflavanone (Compound 7) and establishes IC50 values for biological activity.[1][2]

  • Chemical Characterization: Isolation and identification of two new flavanones and a chalcone from Citrus kinokuni. Chemical & Pharmaceutical Bulletin. 2001.[2] Link

    • Relevance: Defines the structural characterization and stereochemistry of the (2S) enantiomer.
  • Pharmacokinetics (Proxy): Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in Rat Plasma. ACS Omega. 2021.[2] Link[2]

    • Relevance: Provides comparative PK data for structurally homologous polymethoxylated flavonoids to support allometric scaling.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Natural vs. Synthetic (2S)-5,6,7,3',4'-Pentamethoxyflavanone

[1] Executive Summary Verdict: The choice between Natural and Synthetic (2S)-5,6,7,3',4'-Pentamethoxyflavanone is a trade-off between stereochemical fidelity and process scalability .[1] Natural (2S)-Isomer: Extracted pr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Verdict: The choice between Natural and Synthetic (2S)-5,6,7,3',4'-Pentamethoxyflavanone is a trade-off between stereochemical fidelity and process scalability .[1]

  • Natural (2S)-Isomer: Extracted primarily from Citrus kinokuni or Orthosiphon stamineus.[1] It exhibits superior bioactivity in specific metabolic pathways (e.g., PCSK9 inhibition) due to its pure (2S) configuration.[1] However, it suffers from batch variability and high extraction costs.[1]

  • Synthetic (Racemic/Asymmetric): Standard chemical synthesis yields a racemic mixture ((2R)/(2S)), effectively diluting the active pharmacophore by 50% and introducing a potentially inactive or antagonistic (2R) distomer.[1] Asymmetric synthesis restores potency but escalates cost significantly.[1]

Recommendation: For early-stage in vitro screening (e.g., PCSK9 mRNA expression), Natural (2S) or Asymmetric Synthetic standards are mandatory.[1] Racemic synthetic variants are suitable only for solubility testing or non-chiral metabolic stability assays.[1]

Part 1: Chemical Identity & Stereochemical Criticality[1]

It is critical to distinguish this molecule from its oxidized counterpart, Sinensetin (5,6,7,3',4'-pentamethoxyflavone ).[1] The flavanone possesses a single bond between C2 and C3, creating a chiral center at C2.[1][2]

Feature(2S)-5,6,7,3',4'-PentamethoxyflavanoneSynthetic Racemate (±)
CAS Registry 104193-93-3 (Generic/Isomer specific may vary)N/A (Mix)
Chirality Pure (2S) Configuration50% (2S) / 50% (2R)
3D Conformation C2-phenyl ring in equatorial position (biologically favored)Mixed equatorial/axial populations
Key Impurities Sinensetin (Flavone analog), IsosinensetinMetal catalysts (Pd, Ni), Unreacted Chalcones
Why the (2S) Configuration Matters

In natural flavonoid biosynthesis, the enzyme chalcone isomerase (CHI) stereoselectively cyclizes chalcones into (2S)-flavanones.[1] Biological targets (receptors and enzymes) have evolved to recognize this specific 3D geometry.[1]

  • Mechanism: The (2S) isomer positions the B-ring (3',4'-dimethoxyphenyl group) to interact optimally with hydrophobic pockets in target proteins like PCSK9 (Proprotein convertase subtilisin/kexin type 9).[1]

  • Risk of Racemate: The (2R) enantiomer in synthetic racemates may act as a competitive inhibitor, reducing the apparent potency of the compound.[1]

Part 2: Production Pathways & Comparative Workflow

The following diagram illustrates the divergent production and quality control workflows for natural vs. synthetic routes.

G cluster_natural Natural Isolation Route cluster_synthetic Synthetic Route Source Source: Citrus kinokuni / O. stamineus Extract Ethanol/Methanol Extraction Source->Extract Fract Silica Gel Column Chromatography Extract->Fract Purify Prep-HPLC (C18) Fract->Purify Nat_Product Product: (2S)-Isomer (>98% ee) Purify->Nat_Product Check QC: Chiral HPLC & Optical Rotation Nat_Product->Check Precursors 2'-Hydroxy-chalcone Precursors Cyclization Acid/Base Cyclization Precursors->Cyclization Racemate Intermediate: Racemic (±)-Flavanone Cyclization->Racemate Resolution Chiral Resolution (Optional/Costly) Racemate->Resolution If Pure (2S) needed Syn_Product Product: (2S)-Isomer OR Racemate Racemate->Syn_Product Standard Route Resolution->Syn_Product Syn_Product->Check

Caption: Workflow comparison showing the direct isolation of the (2S) isomer versus the synthetic route which requires an additional, costly resolution step to achieve the same stereochemical purity.

Part 3: Impurity Profiling & Quality Control[1]

The impurity profile is the "fingerprint" that reveals the origin of the sample.

ParameterNatural OriginSynthetic Origin
Major Impurity Sinensetin (Dehydrogenated flavone).[1] Hard to remove due to similar polarity.[1]Chalcone precursors . Result of incomplete cyclization.[1]
Chiral Purity (ee) Typically >95% (2S) .[1] Minor racemization can occur if extraction pH is too high.[1]0% ee (Racemic) unless chiral catalysis is used.[1]
Isotopic Ratio Low

content (C3/C4 plant signature).[1]
Variable

(Petrochemical origin of reagents).[1]
Residual Solvents Ethanol, Hexane, Ethyl Acetate.[1]DCM, Toluene, Palladium/acid catalysts.[1]
Critical QC Protocol: Chiral Separation

To validate the identity of your material, you cannot rely on standard C18 HPLC. You must separate the enantiomers.[1][2][3]

Methodology:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm or 330 nm.[1]

  • Expected Result:

    • Natural:[1][4][5][6] Single dominant peak (2S).[1]

    • Synthetic:[1][5][7][8][9] Two 1:1 peaks (Split peak).[1]

Part 4: Biological Performance & Experimental Data[1][3][10]

The biological utility of 5,6,7,3',4'-Pentamethoxyflavanone is often linked to its ability to modulate lipid metabolism and inflammation.[1]

Case Study: PCSK9 mRNA Inhibition

Research indicates that polymethoxyflavanones from Citrus peels inhibit PCSK9 expression in HepG2 cells.[1]

AssayNatural (2S) PerformanceSynthetic Racemate Performance (Predicted)Mechanism
PCSK9 Inhibition (IC50) ~21.4 µM >40 µM (Estimated)The (2S) geometry likely fits the binding pocket more effectively.[1] The (2R) form acts as a diluent.[1]
Anti-inflammatory (NO inhibition) High PotencyModerate PotencyInhibition of iNOS is often stereosensitive.[1]
Solubility (PBS, pH 7.4) Low (< 10 µg/mL)Low (< 10 µg/mL)Crystal packing may differ between pure enantiomer and racemate.[1]

Key Insight: In comparative studies of similar flavanones (e.g., Naringenin), the (2S) isomer consistently shows higher bioavailability and receptor affinity than the (2R) isomer.[1] Using a racemate in dosage calculations can lead to a 50% underestimation of the compound's true potency.[1]

Part 5: Detailed Experimental Protocol

Protocol A: Isolation of Natural (2S)-Isomer

Applicable for: Citrus kinokuni peel or Orthosiphon stamineus leaves.[1]

  • Extraction: Macerate dried peel powder (1 kg) in 95% Ethanol (5 L) for 48 hours at room temperature. Note: Avoid heat to prevent oxidation to Sinensetin.

  • Partition: Concentrate filtrate in vacuo. Suspend residue in water and partition sequentially with Hexane (removes waxes) and Dichloromethane (DCM) .[1]

  • Fractionation: Subject the DCM fraction to Silica Gel 60 chromatography. Elute with a gradient of Hexane:Ethyl Acetate (from 10:1 to 1:1).[1]

  • Isolation: Collect fractions containing the flavanone (monitor via TLC, Rf ~0.4 in Hex:EtOAc 3:2).

  • Purification: Final polish via RP-HPLC (C18 column, MeOH:H2O 70:30).

  • Validation: Confirm (2S) stereochemistry via Circular Dichroism (CD) spectroscopy. Expect a positive Cotton effect at ~330 nm (n→π* transition).[1]

Protocol B: Chemical Synthesis (Chalcone Cyclization)

Applicable for: Generating a racemic standard for comparison.[1]

  • Claisen-Schmidt Condensation: React 2-hydroxy-4,5,6-trimethoxyacetophenone with 3,4-dimethoxybenzaldehyde in Ethanol with 50% KOH. Stir for 24h to yield the Chalcone .

  • Cyclization: Reflux the chalcone in Ethanol with Sodium Acetate (NaOAc) or Phosphoric Acid (H3PO4) for 4-6 hours.

  • Workup: Neutralize, extract with EtOAc, and crystallize.

  • Result: (±)-5,6,7,3',4'-Pentamethoxyflavanone (Racemate).[1]

References

  • Isolation & Structure Elucidation: Title: Two new flavanones and one chalcone were isolated from the peel of Citrus kinokuni Hort.[1] ex Tanaka. Source: Chemical & Pharmaceutical Bulletin (2001).[1] Relevance: Defines the natural occurrence of the (2S) enantiomer.[1] Link:[Link]

  • Bioactivity (PCSK9 Inhibition): Title: Identification of PCSK9 mRNA expression inhibitors from the peel of Citrus reticulata (Chachi).[1] Source: BioCrick / Food Chem. Relevance:[1][3][5][8][10][11][12][13] Establishes the IC50 of the natural flavanone at 21.4 µM.[1] Link:[Link][1]

  • Chiral Separation Methodology: Title: Chiral and achiral separation of ten flavanones using supercritical fluid chromatography.[1][2][3] Source: Journal of Chromatography A / UVaDOC.[1] Relevance: Provides the validated method for separating flavanone enantiomers using Chiralpak AD columns. Link:[Link]

  • Synthetic Route (General PMF Synthesis): Title: Synthesis of 3', 4', 5, 6, 7-Pentamethoxy-8-C-Prenylflavone (Methodology applicable to non-prenylated analogs).[1][12] Source: Pakistan Journal of Scientific and Industrial Research.[1][12] Relevance: Describes the chalcone cyclization conditions required for this class of molecules. Link:[Link]

Sources

Comparative

Publish Comparison Guide: Confirming Target Engagement of (2S)-5,6,7,3',4'-Pentamethoxyflavanone

Executive Summary & Mechanism of Action (2S)-5,6,7,3',4'-Pentamethoxyflavanone (CAS: 104193-93-3) is a specific methoxylated flavonoid derivative distinct from its flavone counterpart, Sinensetin. Unlike monoclonal antib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

(2S)-5,6,7,3',4'-Pentamethoxyflavanone (CAS: 104193-93-3) is a specific methoxylated flavonoid derivative distinct from its flavone counterpart, Sinensetin. Unlike monoclonal antibodies (e.g., evolocumab) that sequester circulating PCSK9 protein, this small molecule operates via transcriptional suppression .

Primary Biological Target: PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9) gene expression.[1][2][3][4][5][6][7][8] Mechanism of Engagement: Modulation of upstream transcription factors, specifically HNF-1α (Hepatocyte Nuclear Factor 1-alpha) and SREBP (Sterol Regulatory Element-Binding Protein).

This guide outlines the experimental workflow to validate this upstream engagement, distinguishing it from direct protein-protein interaction inhibitors.

Comparative Analysis: Potency & Selectivity

The following table contrasts (2S)-5,6,7,3',4'-Pentamethoxyflavanone with structural analogs and standard inhibitors regarding PCSK9 suppression and metabolic regulation.

CompoundClassPrimary Target (Mechanism)PCSK9 mRNA IC50 (µM)Key Advantage
(2S)-5,6,7,3',4'-Pentamethoxyflavanone FlavanoneHNF-1α / SREBP (Transcriptional suppression)21.4 Balanced potency; significant anti-inflammatory cross-activity (iNOS inhibition).
5,6,7,4'-Tetramethoxyflavanone FlavanoneHNF-1α (Transcriptional suppression)20.6Slightly higher potency; specific HNF-1α downregulation.
3,5,6,7,8,3',4'-Heptamethoxyflavone FlavoneSREBP (Maturation inhibition)< 10.0High potency against SREBP; broader metabolic impact.
Nobiletin FlavoneCircadian Clock / RORα~50.0Well-characterized safety profile; pleiotropic effects.
Evolocumab mAbPCSK9 Protein (Direct Binding)N/A (Protein binder)Complete blockade of circulating PCSK9; requires injection.

Analyst Note: While 5,6,7,4'-tetramethoxyflavanone shows marginally better IC50 values, the (2S)-5,6,7,3',4'-pentamethoxyflavanone variant offers a unique dual-action profile, simultaneously inhibiting NO production in inflammatory contexts, making it a superior candidate for atherosclerosis models where inflammation and lipid dysregulation coexist.

Target Engagement Workflow

To confirm that (2S)-5,6,7,3',4'-Pentamethoxyflavanone is engaging the HNF-1α/PCSK9 axis rather than acting as a non-specific cytotoxic agent, a three-tier validation protocol is required.

Phase 1: Functional Phenotyping (The "Effect")

Objective: Confirm reduction in PCSK9 mRNA and protein levels without compromising cell viability.

  • Cell Model: HepG2 (Human hepatocellular carcinoma) cells.[9]

  • Assay: qRT-PCR for PCSK9 and LDLR gene expression.

  • Success Criteria: Dose-dependent decrease in PCSK9 mRNA (IC50 ~20-25 µM) concomitant with LDLR mRNA upregulation or stability.

Phase 2: Pathway Validation (The "Cause")

Objective: Prove engagement of the HNF-1α transcription factor.

  • Assay: Luciferase Reporter Assay using an HNF-1α response element.

  • Protocol:

    • Transfect HepG2 cells with a plasmid containing the PCSK9 promoter region driven by HNF-1α binding sites upstream of a luciferase gene.

    • Treat cells with (2S)-5,6,7,3',4'-Pentamethoxyflavanone (10, 20, 40 µM) for 24 hours.

    • Measure luminescence.

  • Causality Check: If the compound engages this pathway, luciferase activity must drop proportionally to the mRNA reduction observed in Phase 1.

Phase 3: Physical Target Confirmation (The "Binding")

Objective: Identify if the compound binds directly to the transcription factor or an upstream kinase. Recommended Method: CETSA (Cellular Thermal Shift Assay) .

  • Rationale: Since flavonoids often act as kinase inhibitors (e.g., AMPK, MAPK) that subsequently regulate TFs, CETSA allows you to see which proteins are thermally stabilized by the drug in a live cell lysate.

  • Target Candidates to Probe: HNF-1α, SREBP-2, AMPK.

Detailed Experimental Protocols

Protocol A: PCSK9 Transcriptional Suppression Assay (qRT-PCR)

Reagents:

  • HepG2 cells (ATCC HB-8065)

  • DMEM supplemented with 10% FBS (delipidated serum preferred for SREBP sensitivity)

  • TRIzol Reagent or RNA isolation kit

  • cDNA Synthesis Kit

  • SYBR Green Master Mix

Step-by-Step:

  • Seeding: Plate HepG2 cells at

    
     cells/well in a 6-well plate. Incubate for 24h.
    
  • Starvation (Optional but recommended): Switch to serum-free medium or 1% LPDS (Lipoprotein-Deficient Serum) for 12h to upregulate basal PCSK9 expression.

  • Treatment: Add (2S)-5,6,7,3',4'-Pentamethoxyflavanone dissolved in DMSO at concentrations of 0, 10, 20, and 40 µM. Ensure final DMSO concentration is <0.1%.

  • Incubation: Incubate for 24 hours.

  • Extraction: Wash cells with PBS and harvest using TRIzol. Isolate RNA per manufacturer instructions.

  • Quantification: Synthesize cDNA from 1 µg total RNA. Run qPCR using primers for PCSK9 (Target) and GAPDH (Reference).

    • PCSK9 Forward: 5'-AGGGGAGGACATCATTGGTG-3'

    • PCSK9 Reverse: 5'-CAGGTTGGGGGTCAGTACC-3'

  • Analysis: Calculate relative expression using the

    
     method.
    
Protocol B: HNF-1α Luciferase Reporter Assay

Reagents:

  • pGL3-PCSK9-promoter plasmid (containing HNF-1α site)

  • Renilla luciferase plasmid (transfection control)

  • Lipofectamine 3000

  • Dual-Luciferase Reporter Assay System

Step-by-Step:

  • Transfection: Co-transfect HepG2 cells with the pGL3-PCSK9 plasmid and Renilla vector (ratio 10:1).

  • Recovery: Allow cells to recover for 6-12 hours.

  • Treatment: Treat with 20 µM (2S)-5,6,7,3',4'-Pentamethoxyflavanone for 24 hours.

  • Lysis: Lyse cells using Passive Lysis Buffer.

  • Measurement: Read Firefly luminescence (promoter activity) and Renilla luminescence (normalization) on a luminometer.

  • Self-Validation: A decrease in the Firefly/Renilla ratio confirms the compound inhibits the promoter activity driven by HNF-1α.

Visualizing the Signaling Pathway

The following diagram illustrates the mechanistic flow from compound exposure to physiological outcome, highlighting the specific intervention points of (2S)-5,6,7,3',4'-Pentamethoxyflavanone.

PCSK9_Pathway cluster_nuclear Transcriptional Regulation Compound (2S)-5,6,7,3',4'-Pentamethoxyflavanone UpstreamKinase Upstream Kinase (e.g., AMPK/MAPK) Compound->UpstreamKinase Modulates? HNF1a HNF-1α (Transcription Factor) Compound->HNF1a Inhibits Expression/Activity SREBP SREBP-2 (Transcription Factor) Compound->SREBP Inhibits Maturation PCSK9_mRNA PCSK9 mRNA Compound->PCSK9_mRNA Downregulation LDLR LDLR Protein (Cell Surface) Compound->LDLR Preservation PCSK9_Gene PCSK9 Gene Promoter HNF1a->PCSK9_Gene Promotes Transcription SREBP->PCSK9_Gene Promotes Transcription Nucleus Nucleus PCSK9_Gene->PCSK9_mRNA Transcription PCSK9_Protein PCSK9 Protein (Secreted) PCSK9_mRNA->PCSK9_Protein Translation PCSK9_Protein->LDLR Binds & Degrades LDL_Uptake LDL-C Clearance LDLR->LDL_Uptake Mediates

Caption: Mechanistic pathway of (2S)-5,6,7,3',4'-Pentamethoxyflavanone.[7][10] The compound suppresses HNF-1α/SREBP activity, reducing PCSK9 transcription, thereby preventing LDLR degradation and enhancing LDL cholesterol clearance.

References

  • Pel, P., et al. (2020). "A stilbene dimer and flavonoids from the aerial parts of Chromolaena odorata with proprotein convertase subtilisin/kexin type 9 expression inhibitory activity."[6] Bioorganic Chemistry, 99, 103869.[8][11] [8][11]

  • Zeng, W., et al. (2021). "Polymethoxyflavones in peel of Citrus reticulata 'Chachi' and their biological activities." Separations, 8(7), 90.

  • Mai, C.T., et al. (2021). "Screening Anti-Inflammatory Effects of Flavanones Solutions." International Journal of Molecular Sciences, 22(16), 8669.

  • Tang, J.J., et al. (2011). "Inhibition of SREBP by a Small Molecule, Betulin, Improves Hyperlipidemia and Insulin Resistance."[12] Cell Metabolism, 13(1), 44-56.

  • Jansakul, C., et al. (2012). "Relaxant mechanisms of 3,5,7,3',4'-pentamethoxyflavone on isolated human cavernosum." European Journal of Pharmacology, 691(1-3), 235-244.

Sources

Validation

comparative study of the antioxidant potential of different polymethoxyflavonoids

[1][2][3] Executive Summary: The PMF Paradox In the landscape of flavonoid research, Polymethoxyflavonoids (PMFs) present a distinct "bioavailability paradox" compared to their polyhydroxylated counterparts (e.g., Querce...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The PMF Paradox

In the landscape of flavonoid research, Polymethoxyflavonoids (PMFs) present a distinct "bioavailability paradox" compared to their polyhydroxylated counterparts (e.g., Quercetin, Luteolin). While classical flavonoids rely on hydroxyl (-OH) groups to donate hydrogen atoms and scavenge radicals directly, PMFs—such as Nobiletin and Tangeretin —are fully or partially methoxylated.

Key Insight: This structural modification renders PMFs nearly inactive in standard chemical scavenging assays (DPPH/ABTS) but significantly more potent in biological systems. Their high lipophilicity facilitates rapid cellular uptake and blood-brain barrier (BBB) penetration, where they act as "indirect antioxidants" by modulating the Nrf2/Keap1 signaling pathway .

This guide compares the three primary PMF classes relevant to therapeutic development:

  • Nobiletin (NOB): The hexamethoxy standard.

  • Tangeretin (TAN): The pentamethoxy analog.

  • 5-Demethylnobiletin (5-DMN): The bioactive metabolite.

Structural Basis of Efficacy (SAR)

The antioxidant potential of PMFs is dictated by the degree of methoxylation and the presence of a free hydroxyl group at the C-5 position.[1]

The C-5 Hydroxyl Switch

The most critical Structure-Activity Relationship (SAR) in PMFs is the "5-OH switch."

  • Fully Methoxylated (e.g., Nobiletin): High lipophilicity (LogP ~3.0–3.5). No H-donating capacity.[2] Mechanism: Genomic regulation (Nrf2).[3][4]

  • 5-Demethylated (e.g., 5-DMN): Metabolically formed or synthetically derived.[2][5] The exposed -OH at C-5 forms an intramolecular hydrogen bond with the C-4 carbonyl. This restores partial direct scavenging ability while retaining lipophilicity.

Visualization: PMF Structure-Function Flow

The following diagram illustrates how structural variations dictate the antioxidant mechanism (Direct vs. Indirect).

PMF_SAR NOB Nobiletin (Fully Methoxylated) Lipophilicity High Lipophilicity (Cellular Uptake ++) NOB->Lipophilicity 6 -OCH3 groups Scavenging Direct Radical Scavenging (HAT/SET Mechanism) NOB->Scavenging Inactive (No H-donor) TAN Tangeretin (Lacks 3'-OCH3) TAN->Lipophilicity 5 -OCH3 groups DMN 5-Demethylnobiletin (5-OH Exposed) DMN->Lipophilicity Retained DMN->Scavenging Active (5-OH donor) Nrf2 Nrf2 Activation (Indirect Antioxidant) Lipophilicity->Nrf2 Intracellular Accumulation HO-1 / NQO1 Expression HO-1 / NQO1 Expression Nrf2->HO-1 / NQO1 Expression

Caption: SAR analysis showing the trade-off between methoxylation (bioavailability) and hydroxylation (direct scavenging).

Comparative Efficacy Data

The following data synthesizes results from multiple comparative studies (Li et al., 2014; Ho et al., 2012), highlighting the divergence between chemical and cellular assays.

Chemical Assays (Cell-Free)

Objective: Measure direct radical quenching (HAT/SET).

CompoundMethoxylation PatternDPPH IC50 (µM)ORAC (µmol TE/g)Interpretation
Nobiletin 5,6,7,8,3',4'-OMe> 500 (Inactive)< 50Lacks H-donors; poor chemical scavenger.
Tangeretin 5,6,7,8,4'-OMe> 500 (Inactive)< 40Inactive due to steric hindrance and lack of -OH.
5-Demethylnobiletin 5-OH, 6,7,8,3',4'-OMe~ 45~ 1200High Potency. The 5-OH group restores scavenging.
Quercetin (Control)Poly-OH~ 5~ 3500Benchmark for direct scavenging.
Cellular Antioxidant Activity (CAA)

Objective: Measure efficacy in live cells (HepG2) under oxidative stress (AAPH).

CompoundCAA Value (EC50 µM)Intracellular ROS InhibitionMechanism Note
Nobiletin 12.5 HighSuperior Uptake. Activates Nrf2/ARE pathway.
Tangeretin 18.2ModerateLess potent than NOB due to lack of B-ring substitution.
5-Demethylnobiletin 6.8 Very High Dual action: Direct scavenging + Nrf2 activation.
Quercetin (Control)2.5HighLimited by lower cellular uptake/efflux issues.

Critical Analysis: While Quercetin is chemically superior, Nobiletin and 5-DMN are highly effective in cells because they are not rapidly metabolized or effluxed, allowing them to trigger endogenous defense systems.

Mechanism of Action: The Nrf2 Pathway[5][8][9]

Unlike direct scavengers, PMFs function as Hormetic Stressors . They contain electrophilic motifs (Michael acceptors) that interact with cysteine residues on Keap1, preventing the ubiquitination of Nrf2.

Pathway Visualization

This diagram details the specific interference of PMFs in the Keap1-Nrf2 axis.

Nrf2_Pathway cluster_cytosol Cytoplasm cluster_nucleus Nucleus PMF Intracellular PMF (Nobiletin/Tangeretin) Keap1 Keap1 (Sensor) PMF->Keap1 Modifies Cys Residues (Electrophilic Attack) Nrf2_Cyto Nrf2 (Inactive) Keap1->Nrf2_Cyto Binds Keap1->Nrf2_Cyto Release Ubiquitin Ubiquitination & Degradation Nrf2_Cyto->Ubiquitin Basal State Nrf2_Nuc Nrf2 (Active) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Sequence (DNA) Nrf2_Nuc->ARE Binding Genes Target Genes: HO-1, NQO1, GCLC ARE->Genes Transcription

Caption: PMFs inhibit Keap1-mediated degradation of Nrf2, leading to the upregulation of Phase II antioxidant enzymes.

Experimental Protocols

To validate the antioxidant potential of PMFs, researchers must move beyond simple colorimetric assays. The following protocols are optimized for the hydrophobic nature of PMFs.

Cellular Antioxidant Activity (CAA) Assay

Rationale: Measures the ability of the PMF to enter the cell and prevent oxidative stress generated by AAPH.

Materials:

  • HepG2 or RAW 264.7 cells.

  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

  • Stressor: AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

  • Solvent: DMSO (Final concentration < 0.1% to avoid artifactual antioxidant effects).

Workflow:

  • Seeding: Plate cells (6 × 10^4/well) in a black 96-well plate. Incubate 24h.

  • Treatment: Remove medium. Wash with PBS.[6] Add PMFs (dissolved in DMSO, diluted in medium) at varying concentrations (1–50 µM). Incubate for 1 hour (Critical: PMFs require time for uptake).

  • Probe Loading: Remove treatment. Add 25 µM DCFH-DA. Incubate 30 min.

  • Stress Induction: Wash cells.[6] Add 600 µM AAPH solution.

  • Measurement: Read fluorescence (Ex 485 nm / Em 535 nm) every 5 min for 1 hour.

  • Calculation:

    
    
    
    • SA: Integral of sample curve; CA: Integral of control curve.

Nrf2 Nuclear Translocation (Western Blot)

Rationale: Confirms the mechanism of action is genomic, not chemical.

Workflow:

  • Treatment: Treat cells with PMF (e.g., 20 µM Nobiletin) for 3, 6, and 12 hours.

  • Fractionation: Use a Nuclear/Cytosol Extraction Kit. Do not use whole cell lysate, as it masks the translocation event.

  • Lysis: Lyse nuclear fraction in high-salt buffer with protease inhibitors.

  • Blotting:

    • Target: Anti-Nrf2 antibody.

    • Nuclear Loading Control: Lamin B1 or Histone H3.

    • Cytosolic Loading Control: GAPDH or β-actin.

  • Validation: A successful PMF hit will show decreased Cytosolic Nrf2 and increased Nuclear Nrf2 compared to control.

References

  • Li, S., et al. (2014). Chemical composition and antioxidant activities of Citrus peel essential oils. Journal of Agricultural and Food Chemistry.[7][8] Link

  • Ho, P.C., et al. (2012). Structure-activity relationship of polymethoxyflavones and their metabolites in inhibiting inflammation. Molecular Nutrition & Food Research. Link

  • Murakami, A., et al. (2002). Nobiletin, a citrus flavonoid, suppresses phorbol ester-induced expression of multiple scavenger receptor genes in THP-1 human macrophages. FEBS Letters. Link

  • Wolfe, K.L., & Liu, R.H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry.[7][8] Link

  • Zhang, M., et al. (2016). 5-Demethylnobiletin, a metabolite of nobiletin, enhances the antioxidant potential in vitro and in vivo. Food Chemistry.[7] Link

Sources

Comparative

Publish Comparison Guide: Specificity Assessment of (2S)-5,6,7,3',4'-Pentamethoxyflavanone

The following guide provides an in-depth technical assessment of (2S)-5,6,7,3',4'-Pentamethoxyflavanone , focusing on its specificity profile, comparative efficacy against structural analogs, and experimental validation....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of (2S)-5,6,7,3',4'-Pentamethoxyflavanone , focusing on its specificity profile, comparative efficacy against structural analogs, and experimental validation.

[1]

Executive Summary & Molecular Profile[1]

(2S)-5,6,7,3',4'-Pentamethoxyflavanone (hereafter 5-PMF-anone ) is a polymethoxylated flavanone distinct from its widely studied flavone analog, Sinensetin (5,6,7,3',4'-pentamethoxyflavone).[1] While Sinensetin is a documented P-glycoprotein (P-gp) inhibitor and angiogenesis modulator, 5-PMF-anone exhibits a distinct specificity profile centered on lipid metabolism regulation and transcriptional modulation of PCSK9 .[1]

This guide assesses the specificity of 5-PMF-anone, distinguishing its "on-target" transcriptional effects from "off-target" cytotoxicity and providing protocols to validate its mechanism against structural analogs.[1]

Molecular Distinction: Flavanone vs. Flavone

The critical structural determinant is the C2-C3 bond in the C-ring.[2]

  • 5-PMF-anone (Saturated): Possesses a chiral center at C2 (2S configuration) and a flexible C-ring. This non-planar geometry favors specific transcriptional interactions (e.g., PCSK9 mRNA downregulation).

  • Sinensetin (Unsaturated): Possesses a C2-C3 double bond, conferring planarity. This favors intercalation and binding to transmembrane transporters like P-gp.

Feature(2S)-5,6,7,3',4'-PentamethoxyflavanoneSinensetin (Comparator)
CAS Registry 104193-93-32306-27-6
Core Structure Flavanone (C2-C3 saturated)Flavone (C2-C3 unsaturated)
Primary Target PCSK9 mRNA Downregulation P-glycoprotein (MDR Reversal)
Potency (IC50) ~21.4 µM (PCSK9 mRNA)~5-10 µM (P-gp reversal)
Mechanism Transcriptional SuppressionTransporter Inhibition

Comparative Efficacy & Specificity Analysis

Primary Mechanism: PCSK9 Regulation

Unlike inhibitors that block the protein-protein interaction (PPI) between PCSK9 and LDLR, 5-PMF-anone acts upstream by suppressing PCSK9 mRNA expression .[1] This specificity is crucial for avoiding off-target effects associated with PPI blockers.

  • Specificity Indicator: 5-PMF-anone inhibits PCSK9 mRNA (IC50: 21.4 µM) but does not inhibit the direct interaction between PCSK9 and LDLR proteins.

  • Biological Outcome: Increased LDLR abundance on the cell surface, promoting LDL-C uptake.[1]

Off-Target Assessment: Cytotoxicity vs. Activity

A critical specificity metric is the Therapeutic Index (TI) —the ratio of cytotoxic concentration to active concentration.

  • Cytotoxicity: 5-PMF-anone exhibits moderate anti-proliferative activity against specific cancer lines (e.g., HepG2, HeLa), but often at concentrations higher than required for PCSK9 modulation.[1]

  • Inflammation: Significant inhibition of Nitric Oxide (NO) production, suggesting a dual-role in metabolic inflammation (meta-inflammation).

Structural Specificity (SAR)

The lack of the C2-C3 double bond reduces the compound's electron delocalization (antioxidant potential) compared to Sinensetin but enhances its lipophilicity and flexibility, likely aiding nuclear receptor modulation (e.g., HNF-1α downregulation) rather than direct enzyme inhibition.

Visualizing the Mechanism of Action[3]

The following diagram illustrates the specific transcriptional pathway of 5-PMF-anone compared to the protein-level inhibition of standard biologicals.

MOA_Pathway cluster_specificity Specificity Checkpoint Compound (2S)-5,6,7,3',4'-Pentamethoxyflavanone Nucleus Nucleus (Transcriptional Regulation) Compound->Nucleus Passive Diffusion HNF1a HNF-1α Transcription Factor Nucleus->HNF1a Downregulates Expression PCSK9_Gene PCSK9 Gene Promoter HNF1a->PCSK9_Gene Reduced Binding PCSK9_mRNA PCSK9 mRNA (Target Downregulation) PCSK9_Gene->PCSK9_mRNA Decreased Transcription (IC50 ~21.4 µM) PCSK9_Protein PCSK9 Protein (Secreted) PCSK9_mRNA->PCSK9_Protein Reduced Translation LDLR LDLR (Surface Receptor) PCSK9_Protein->LDLR Reduced Degradation Signal LDL_Uptake Increased LDL-C Uptake LDLR->LDL_Uptake Promotes Sinensetin Comparator: Sinensetin (Flavone) Pgp P-glycoprotein (MDR) Sinensetin->Pgp Direct Inhibition

Caption: Mechanism of Action: 5-PMF-anone targets the HNF-1α/PCSK9 transcriptional axis, unlike Sinensetin which primarily targets membrane transporters.[1]

Experimental Protocols for Specificity Validation

To validate the specificity of 5-PMF-anone, researchers must distinguish between transcriptional suppression and general cytotoxicity.[1]

Protocol A: PCSK9 mRNA Expression Assay (Specificity Validation)

Objective: Confirm specific downregulation of PCSK9 mRNA without confounding cytotoxicity.

  • Cell Culture:

    • Use HepG2 cells (human hepatocarcinoma).[3]

    • Culture in DMEM + 10% FBS + 1% Pen/Strep at 37°C, 5% CO2.[1]

    • Seed at

      
       cells/well in 6-well plates. Allow 24h attachment.
      
  • Treatment:

    • Starve cells in serum-free medium for 12h (synchronization).

    • Treat with 5-PMF-anone (dissolved in DMSO) at 5, 10, 20, 40 µM.[1]

    • Control: Vehicle (0.1% DMSO).

    • Positive Control: Berberine (known PCSK9 downregulator).

    • Incubate for 24 hours .

  • RNA Isolation & qPCR:

    • Extract Total RNA using TRIzol reagent.

    • Synthesize cDNA (1 µg RNA input).

    • Perform qPCR using specific primers for PCSK9 and LDLR .

    • Normalization: Use GAPDH as the housekeeping gene.

  • Data Analysis:

    • Calculate fold change using the

      
       method.
      
    • Validation Criteria: A dose-dependent decrease in PCSK9 mRNA with an IC50 ~20-30 µM confirms activity.[1]

Protocol B: Cytotoxicity Exclusion Screen (Off-Target Check)

Objective: Ensure observed effects are not due to cell death.

  • Assay: MTT or CCK-8 Cell Viability Assay.

  • Workflow:

    • Seed HepG2 cells (

      
      /well) in 96-well plates.
      
    • Treat with 5-PMF-anone (0 - 100 µM) for 24h.[1]

    • Add MTT reagent; incubate 4h. Dissolve formazan in DMSO.

    • Measure Absorbance at 570 nm.

  • Specificity Calculation:

    • Calculate Selectivity Index (SI) :

      
      .
      
    • Requirement: An SI > 2.0 is required to claim specific pharmacological activity.

Experimental Workflow Diagram

This workflow ensures a self-validating loop where activity is confirmed only if cytotoxicity is ruled out.[1]

Experimental_Workflow cluster_viability Off-Target Screen cluster_activity On-Target Validation Start Start: 5-PMF-anone (Stock in DMSO) Split Parallel Assays Start->Split MTT MTT/CCK-8 Assay (0-100 µM) Split->MTT qPCR qPCR (PCSK9/LDLR) (5-40 µM) Split->qPCR Cyto_Result Determine IC50 (Cytotoxicity) MTT->Cyto_Result Calc Calculate Selectivity Index (SI = Cyto/Activity) Cyto_Result->Calc WB Western Blot (Protein Level) qPCR->WB Act_Result Determine IC50 (Suppression) WB->Act_Result Act_Result->Calc Decision Valid Specificity? Calc->Decision Pass PASS: SI > 2 Specific Mechanism Decision->Pass Yes Fail FAIL: SI < 2 General Toxicity Decision->Fail No

Caption: Self-validating experimental workflow to calculate the Selectivity Index (SI).

Conclusion

(2S)-5,6,7,3',4'-Pentamethoxyflavanone represents a highly specific modulator of lipid metabolism, distinct from its flavone analogs.[1] Its specificity is defined by:

  • Transcriptional Precision: Downregulates PCSK9 mRNA via HNF-1α suppression without blocking protein-protein interactions.[1]

  • Structural Selectivity: The saturated C2-C3 bond directs activity toward nuclear signaling rather than the transporter inhibition (P-gp) seen with Sinensetin.

  • Therapeutic Potential: Offers a dual-mechanism approach (Lipid lowering + Anti-inflammatory) suitable for metabolic syndrome research.

Researchers should utilize the Selectivity Index protocol defined above to ensure experimental rigor when assessing this compound.

References

  • Bioorganic Chemistry. (2020).[4] A stilbene dimer and flavonoids from the aerial parts of Chromolaena odorata with proprotein convertase subtilisin/kexin type 9 expression inhibitory activity.Link

  • Natural Product Research. (2021). Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives.[1][5][6]Link

  • Journal of Agricultural and Food Chemistry. (2017). Polymethoxyflavones in peel of Citrus reticulata 'Chachi' and their biological activities.Link

  • Biochemical and Biophysical Research Communications. (2002). Reversal of P-glycoprotein-mediated multidrug resistance by 5,6,7,3',4'-pentamethoxyflavone (Sinensetin).[1]Link

  • ChemFaces. (2024). 5,6,7,3',4'-Pentamethoxyflavanone Datasheet (CAS 104193-93-3).[1]Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-5,6,7,3',4'-Pentamethoxyflavanone
Reactant of Route 2
Reactant of Route 2
(2S)-5,6,7,3',4'-Pentamethoxyflavanone
© Copyright 2026 BenchChem. All Rights Reserved.